Fmoc-L-Val-OH-13C5,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |
InChI Key |
UGNIYGNGCNXHTR-WXVVZUHKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fmoc-L-Val-OH-13C5,15N in Advanced Proteomics: A Technical Guide to Absolute Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics research, the pursuit of precise and accurate protein quantification is paramount to understanding complex biological processes, identifying biomarkers, and accelerating drug development. Stable isotope-labeled amino acids are cornerstone reagents in this endeavor, enabling exacting measurements through mass spectrometry. This technical guide delves into the specific application of Fmoc-L-Val-OH-13C5,15N, a key reagent for the absolute quantification of proteins, providing an in-depth overview of its function, experimental workflows, and data interpretation.
Core Function: A Building Block for Precision Standards
This compound is a chemically protected and isotopically labeled form of the amino acid L-valine. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting agent used during chemical peptide synthesis, while the "13C5,15N" designation indicates that all five carbon atoms and the single nitrogen atom in the valine molecule have been replaced with their heavy stable isotopes, carbon-13 and nitrogen-15, respectively.
Its primary role in proteomics is to serve as a building block for the synthesis of "heavy" peptides. These synthetic peptides are chemically identical to their naturally occurring ("light") counterparts found in biological samples but have a greater mass due to the incorporated stable isotopes. This mass difference is the key to their utility in the Absolute QUantification (AQUA) strategy for targeted proteomics.[1]
The AQUA Strategy: From Synthesis to Quantification
The AQUA method utilizes these heavy synthetic peptides as internal standards to determine the absolute amount (e.g., in femtomoles) of a specific target protein in a complex mixture like a cell lysate or tissue extract.[2][3] The workflow can be broken down into two main stages: method development and biological application.
Stage 1: Synthesis of the Heavy Peptide Internal Standard
The journey begins with the chemical synthesis of a peptide that perfectly matches a segment of the target protein. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This compound is incorporated at the desired valine position within the peptide sequence.
Stage 2: The Absolute Quantification (AQUA) Workflow
Once the heavy peptide is synthesized, purified, and its concentration precisely determined, it can be used to quantify the target protein in a biological sample.
Application Context: The mTOR Signaling Pathway
A pertinent area of research where absolute quantification is critical is in the study of signaling pathways, such as the mTOR (mechanistic Target of Rapamycin) pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism.[4][5] Quantitative proteomics has been instrumental in identifying how components of this pathway are altered in diseases like cancer and in response to therapies.[6][7] For instance, researchers may wish to determine the exact number of molecules of a specific kinase or regulatory protein within the mTOR pathway per cell, and how this number changes upon treatment with an mTOR inhibitor. If a chosen proteotypic peptide from this target protein contains a valine residue, this compound would be the essential reagent to synthesize the corresponding heavy internal standard for its absolute quantification.
Data Presentation and Interpretation
The output of an AQUA experiment is quantitative data that, after calculation, provides the absolute amount of the target protein. This data is typically presented in tabular format, allowing for clear comparison across different samples or conditions.
Table 1: Illustrative Data for Absolute Quantification of a Target Protein in the mTOR Pathway This table presents hypothetical data for demonstration purposes.
| Sample ID | Condition | Heavy Peptide Spiked (fmol) | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Target Protein Amount (fmol/µg lysate) |
| S1-CTRL | Control | 50.0 | 1,250,000 | 2,500,000 | 0.50 | 25.0 |
| S2-CTRL | Control | 50.0 | 1,350,000 | 2,600,000 | 0.52 | 26.0 |
| S3-TRMT | Drug-Treated | 50.0 | 600,000 | 2,400,000 | 0.25 | 12.5 |
| S4-TRMT | Drug-Treated | 50.0 | 650,000 | 2,500,000 | 0.26 | 13.0 |
Calculation: Target Protein Amount = (Light/Heavy Ratio) * Heavy Peptide Spiked
Detailed Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a valine-containing heavy peptide using this compound.
-
Resin Preparation: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/DIPEA) in DMF. Agitate for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and isopropanol (B130326) (3x) to remove residual reagents.
-
Coupling Cycle: For each subsequent amino acid in the sequence (including this compound at the desired position), perform the following steps:
-
Dissolve the Fmoc-amino acid and coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Perform Fmoc deprotection as in step 3.
-
Wash the resin as in step 4.
-
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Quantification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the heavy peptide via mass spectrometry and determine its absolute concentration using amino acid analysis.
Protocol for Absolute Quantification (AQUA)
This protocol details the use of the synthesized heavy peptide for protein quantification.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer to extract total protein.
-
Quantify the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Spiking and Digestion:
-
To a known amount of protein lysate (e.g., 50 µg), add a precisely known amount of the purified heavy peptide internal standard (e.g., 50 fmol).
-
Perform protein denaturation, reduction, and alkylation steps.
-
Digest the proteins into smaller peptides overnight using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer should be operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][3]
-
Develop an SRM/MRM method to specifically monitor for the precursor-to-fragment ion transitions of both the light (native) peptide and the co-eluting heavy (internal standard) peptide.
-
-
Data Analysis:
-
From the LC-MS/MS data, generate extracted ion chromatograms (XICs) for the specific transitions of both the light and heavy peptides.
-
Integrate the peak areas for both the light and heavy peptide chromatograms.
-
Calculate the ratio of the light peptide peak area to the heavy peptide peak area.
-
Determine the absolute quantity of the native peptide in the original sample using the formula: Amount (native) = (Peak Area (light) / Peak Area (heavy)) * Amount (heavy standard spiked)
-
Correlate the amount of the native peptide back to the amount of the parent protein, often expressed as fmol of protein per µg of total lysate.
-
Conclusion
This compound is not merely a labeled amino acid; it is an enabling tool for high-precision, hypothesis-driven proteomics. Its application in the synthesis of AQUA peptides provides researchers with the ability to move beyond relative quantification to determine the absolute stoichiometry of proteins within cellular pathways. This level of detail is indispensable for building accurate models of biological systems, discovering validated biomarkers for disease, and understanding the precise molecular mechanisms of drug action. As proteomics continues to push the boundaries of biological discovery, the principles of absolute quantification, underpinned by reagents like this compound, will remain a critical component of the researcher's toolkit.
References
- 1. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 2. pnas.org [pnas.org]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Quantitative nuclear proteomics identifies mTOR regulation of DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-L-Val-OH-13C5,15N: Properties, Synthesis, and Application in Kinase Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-L-Val-OH-13C5,15N, a stable isotope-labeled amino acid crucial for contemporary biochemical and biomedical research. Detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and its use as a tool to investigate protein-protein interactions within signaling pathways are presented.
Core Properties of this compound
This compound is a derivative of the amino acid L-valine, where all five carbon atoms are replaced by the heavy isotope ¹³C, and the nitrogen atom is replaced by the heavy isotope ¹⁵N. The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.[1] This isotopic labeling provides a significant and predictable mass shift, enabling its use as an internal standard for quantitative analysis by mass spectrometry (MS) and as a probe in nuclear magnetic resonance (NMR) spectroscopy.[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental procedures.
| Property | Value | References |
| Molecular Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ | [1] |
| Molecular Weight | 345.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 143-145 °C | [3] |
| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[1][4] For DMSO, concentrations up to 250 mg/mL can be achieved with ultrasonication and warming.[2] | [1][2][4] |
| Optical Rotation | [α]20/D -17° (c = 1 in DMF) | [3] |
| Isotopic Purity | Typically ≥98 atom % for both ¹³C and ¹⁵N | [3] |
| Chemical Purity | Typically ≥99% (CP) | [3] |
| Storage | 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] | [2] |
Experimental Protocols
The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are invaluable tools for a range of biochemical and biophysical assays.
Quality Control of this compound
Prior to its use in peptide synthesis, it is crucial to verify the identity, purity, and isotopic enrichment of this compound.
Objective: To confirm the quality of the isotopically labeled amino acid.
Methodology:
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and isotopic enrichment.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer. The resulting spectrum should show a peak corresponding to the calculated mass of this compound (345.34 Da). The isotopic distribution of this peak is analyzed to confirm the high enrichment of ¹³C and ¹⁵N.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum should correspond to the structure of Fmoc-valine, though coupling patterns will be altered due to the presence of ¹³C. The ¹³C NMR spectrum will show signals for all carbon atoms, confirming the integrity of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Technique: FTIR can be used to identify the characteristic functional groups.
-
Analysis: The spectrum will show characteristic peaks for the N-H, C=O (carbonyl), and aromatic C-H bonds of the Fmoc group and the valine backbone.
-
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.
Methodology:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 15-30 minutes. This is followed by thorough washing with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
This compound is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for the formation of the peptide bond.
-
The resin is then washed extensively with DMF to remove any unreacted reagents.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final isotopically labeled peptide are confirmed by mass spectrometry and analytical HPLC.
Application in Signaling Pathway Analysis: A Case Study of the MEK1/ERK Interaction
Isotopically labeled peptides are powerful tools for studying protein-protein interactions and enzyme kinetics, which are fundamental to understanding cell signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, where the kinase MEK1 phosphorylates and activates ERK.
Investigating MEK1-Substrate Interaction using a Labeled Peptide
A synthetic peptide corresponding to the activation loop of ERK, containing the isotopically labeled valine, can be used to study the kinetics and structural aspects of its phosphorylation by MEK1.
Experimental Workflow:
-
Synthesis of Labeled ERK Peptide: A peptide mimicking the ERK activation loop (e.g., containing the TEY motif) is synthesized using Fmoc-SPPS, incorporating this compound at a specific position.
-
In Vitro Kinase Assay:
-
The purified, labeled ERK peptide is incubated with active MEK1 kinase in a suitable buffer containing ATP and Mg²⁺.
-
The reaction is allowed to proceed for various time points.
-
-
Analysis by Mass Spectrometry:
-
Aliquots from the kinase reaction are analyzed by MALDI-TOF or LC-MS.
-
The mass spectra will show two peaks: one corresponding to the unlabeled peptide and another, with a mass shift corresponding to phosphorylation (+80 Da), for the phosphorylated peptide.
-
The relative intensities of the unphosphorylated and phosphorylated peptide peaks are used to determine the rate of the kinase reaction. The known mass of the ¹³C and ¹⁵N labels allows for unambiguous identification and quantification of the peptide in complex mixtures.
-
-
Analysis by NMR Spectroscopy:
-
For structural studies, ¹³C, ¹⁵N-labeled ERK protein (expressed in cells grown in labeled media) can be used.
-
2D ¹H-¹⁵N HSQC NMR spectra are recorded for the labeled ERK in the presence and absence of MEK1.
-
Changes in the chemical shifts of specific amino acid residues upon binding of MEK1 provide information about the binding interface and any conformational changes that occur during the interaction. The labeled valine residues provide specific probes within the protein structure.
-
This guide provides a foundational understanding of the properties and applications of this compound. Its utility in synthesizing isotopically labeled peptides makes it an indispensable tool for researchers in drug discovery and molecular biology, enabling precise and detailed investigations of complex biological systems.
References
- 1. digital.csic.es [digital.csic.es]
- 2. The newly identified MEK1 tyrosine phosphorylation target MACC1 is druggable by approved MEK1 inhibitors to restrict colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with 13C and 15N Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of stable isotope labeling (SIL) using 13C and 15N-labeled amino acids. It covers the core principles, detailed experimental protocols, data interpretation, and applications in proteomics and metabolic flux analysis, with a particular focus on their relevance to drug development.
Introduction to Stable Isotope Labeling
Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant isotopes like 12C and 14N with their heavier, stable counterparts, such as 13C and 15N, researchers can distinguish and quantify molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This methodology has become indispensable in modern research for its ability to provide precise and quantitative insights into complex biological processes.[1][2]
In the context of drug development, stable isotope labeling offers a safe and effective way to study drug metabolism, pharmacokinetics, and pharmacodynamics.[3] It allows for the precise tracking of a drug's journey through the body and its effect on metabolic pathways, accelerating the identification of promising drug candidates and aiding in the development of personalized medicine.[3][4]
Core Principles of 13C and 15N Amino Acid Labeling
The fundamental principle of using 13C and 15N-labeled amino acids lies in their metabolic incorporation into newly synthesized proteins.[5] These labeled amino acids are chemically identical to their natural "light" counterparts but have a greater mass due to the presence of the heavy isotopes.[2] This mass difference allows for their differentiation and quantification by mass spectrometry.
Two primary applications of 13C and 15N amino acid labeling are:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used quantitative proteomics technique where cells are cultured in media containing either "light" (e.g., 12C, 14N) or "heavy" (e.g., 13C, 15N) essential amino acids.[6][7] After a sufficient number of cell divisions, the entire proteome of the "heavy" cells is labeled.[8] By comparing the mass spectra of peptides from "light" and "heavy" cell populations, the relative abundance of proteins can be accurately quantified.[6]
-
13C-Metabolic Flux Analysis (13C-MFA): This technique tracks the flow of carbon atoms from a 13C-labeled substrate (often glucose or an amino acid) through various metabolic pathways.[9] By analyzing the mass isotopomer distribution in downstream metabolites, researchers can quantify the rates (fluxes) of intracellular reactions.[9]
Experimental Design and Protocols
A successful stable isotope labeling experiment requires careful planning and execution. The following sections provide detailed protocols for SILAC and 13C-MFA experiments.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for comparing protein abundance between different cell populations.
Caption: General experimental workflow for a SILAC experiment.
This protocol outlines the key steps for performing a SILAC experiment with mammalian cells.
Materials:
-
SILAC-grade cell culture medium (deficient in lysine (B10760008) and arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)[10]
-
"Light" L-lysine and L-arginine
-
"Heavy" 13C6-L-lysine and 13C6,15N4-L-arginine
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Media Preparation:
-
Light Medium: Supplement the SILAC-grade medium with dFBS, "light" L-lysine, and "light" L-arginine to their normal physiological concentrations.[11]
-
Heavy Medium: Supplement the SILAC-grade medium with dFBS, "heavy" 13C6-L-lysine, and "heavy" 13C6,15N4-L-arginine to the same final concentrations as the light medium.[11]
-
Sterile filter the complete media.[10]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete (>97%) incorporation of the labeled amino acids.[8] The growth rate and morphology of cells in both media should be comparable.[12]
-
(Optional but Recommended) Incorporation Check: After five doublings, harvest a small number of cells from the "heavy" population, extract proteins, digest them, and analyze by mass spectrometry to confirm complete labeling.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment (e.g., drug administration) to one of the cell populations (typically the "heavy" labeled cells).
-
Maintain the other cell population as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates (1:1 ratio).[13]
-
Perform in-solution or in-gel digestion of the combined protein sample, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.
-
The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]
-
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA provides a quantitative map of metabolic fluxes within a cell.
Caption: General workflow of a 13C-Metabolic Flux Analysis experiment.
This protocol details the key steps for preparing samples for 13C-MFA.
Materials:
-
Cell culture medium deficient in the carbon source to be labeled (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [U-13C6]-glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Quenching solution (e.g., cold methanol (B129727) or ammonium (B1175870) bicarbonate)[9]
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
Procedure:
-
Cell Culture and Labeling:
-
Metabolite Quenching:
-
Metabolite Extraction:
-
Extract intracellular metabolites using a suitable solvent system. A common method involves a biphasic extraction with methanol, chloroform, and water to separate polar metabolites from lipids and proteins.
-
-
Sample Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often chemically derivatized to increase their volatility.
-
-
Isotopic Analysis:
-
Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) for each metabolite.
-
-
Data Analysis and Flux Estimation:
-
The measured MIDs, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for computational models.
-
These models, based on the stoichiometry of the metabolic network, are used to estimate the intracellular metabolic fluxes that best fit the experimental data.[6]
-
Data Presentation and Interpretation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
SILAC Data
The primary output of a SILAC experiment is the ratio of "heavy" to "light" peptide intensities, which corresponds to the relative abundance of a protein between the two experimental conditions.
| Protein | Gene | Heavy/Light Ratio | p-value | Regulation |
| Protein Kinase B | AKT1 | 2.5 | 0.001 | Upregulated |
| Caspase-3 | CASP3 | 0.4 | 0.005 | Downregulated |
| Cyclin-D1 | CCND1 | 1.1 | 0.85 | Unchanged |
| ... | ... | ... | ... | ... |
| This table presents example data and does not represent actual experimental results. |
13C-MFA Data
The results of a 13C-MFA study are typically presented as a flux map, showing the rates of reactions in the central carbon metabolism. Fluxes are often normalized to the rate of substrate uptake.
| Reaction | Abbreviation | Control Flux (relative to Glucose uptake) | Treated Flux (relative to Glucose uptake) |
| Glucose-6-phosphate isomerase | PGI | 95.2 ± 3.1 | 85.7 ± 4.5 |
| 6-Phosphofructokinase | PFK | 80.1 ± 2.8 | 65.3 ± 3.9 |
| Pentose Phosphate Pathway | PPP | 15.1 ± 1.5 | 20.4 ± 2.1 |
| Pyruvate Kinase | PYK | 75.6 ± 4.2 | 58.9 ± 5.1 |
| Pyruvate Dehydrogenase | PDH | 60.3 ± 3.7 | 45.2 ± 4.8 |
| ... | ... | ... | ... |
| This table presents example data and does not represent actual experimental results. |
Application in Signaling Pathway Analysis: The mTOR Pathway
Stable isotope labeling techniques are frequently used to investigate the dynamics of signaling pathways. For example, SILAC can be employed to study how the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, is affected by drug treatment.[5]
The mTOR pathway exists in two distinct complexes, mTORC1 and mTORC2.[10] mTORC1 integrates signals from growth factors, amino acids, and energy status to control protein synthesis and cell growth.[14]
mTOR Signaling Pathway Diagram
Caption: Simplified diagram of the mTORC1 signaling pathway.
By using SILAC, researchers can quantify changes in the phosphorylation status and abundance of key proteins in the mTOR pathway following drug treatment. For instance, a decrease in the phosphorylation of downstream targets like S6K1 and 4E-BP1 would indicate inhibition of mTORC1 activity. This provides a powerful tool for understanding the mechanism of action of drugs that target this critical signaling cascade.[5]
Conclusion
Stable isotope labeling with 13C and 15N amino acids provides a robust and versatile platform for quantitative proteomics and metabolic flux analysis. These techniques offer unparalleled insights into the dynamic nature of biological systems and are invaluable tools for basic research and drug development. By enabling the precise quantification of changes in protein expression and metabolic fluxes, they facilitate a deeper understanding of disease mechanisms and the effects of therapeutic interventions.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Heavy Amino Acids as Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Among the various labeling strategies, the incorporation of heavy amino acids stands out as a robust and versatile method. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing heavy amino acids as internal standards in mass spectrometry, with a primary focus on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique.
Core Principles of Using Heavy Amino Acids as Internal Standards
The fundamental principle behind using heavy amino acids as internal standards lies in creating a chemically identical, yet mass-distinguishable, counterpart to the analyte of interest.[1][2] By introducing amino acids containing stable heavy isotopes (e.g., ¹³C, ¹⁵N) into a cell culture or protein synthesis system, the entire proteome becomes "heavy-labeled." These heavy proteins or peptides serve as ideal internal standards because they co-elute with their "light" (natural isotope) counterparts during chromatography and exhibit similar ionization efficiency in the mass spectrometer. The mass difference allows for their simultaneous detection and quantification, enabling the precise determination of relative protein abundance between different experimental conditions.
The most prominent metabolic labeling strategy is SILAC, where cells are cultured in specialized media in which a standard essential amino acid is replaced with its heavy isotopic counterpart.[1][3] After a sufficient number of cell divisions, typically at least five, the heavy amino acid is fully incorporated into the cellular proteins.[4][5] This in vivo labeling approach ensures that the internal standard is introduced at the very beginning of the experimental workflow, minimizing variability arising from sample preparation, protein digestion, and mass spectrometry analysis.[1][6][7]
Quantitative Data Presentation
The accuracy and precision of SILAC have been benchmarked against other quantitative proteomics techniques. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Quantitative Proteomics Techniques
| Feature | Label-Free | Dimethyl Labeling | SILAC |
| Reproducibility | Lower | Moderate | Higher[7][8][9] |
| Accuracy | Moderate | Comparable to SILAC[8] | High[7] |
| Quantitative Dynamic Range | Limited | Comparable to SILAC[8] | Wide[2] |
| Number of Protein IDs | Highest | Lower than Label-Free | Moderate |
| Applicability | Universal | Universal (post-lysis) | Cell culture models |
| Cost | Low | Low | High |
Data synthesized from multiple sources comparing the performance of different quantitative proteomics methods.
Table 2: Accuracy and Precision of SILAC Quantification
| Parameter | Value | Reference |
| Coefficient of Variation (CV) for Protein Ratios | < 20% | [6] |
| Ratio Underestimation at High Fold Changes (e.g., 10:1) | Observed, measured as ~6:1 | [8] |
| Improvement in Quantitative Accuracy and Precision with DIA | Order of magnitude | [10][11][12][13] |
| Labeling Efficiency after 5-6 cell divisions | > 95-97% | [4][14] |
This table highlights the high precision and accuracy of SILAC, while also noting potential limitations and improvements with advanced data acquisition strategies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving heavy amino acid internal standards.
SILAC Labeling and Cell Culture Protocol
This protocol outlines the steps for metabolic labeling of mammalian cells using SILAC.
Materials:
-
SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, deficient in L-lysine and L-arginine.
-
"Light" L-lysine and L-arginine.
-
"Heavy" L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄).
-
Dialyzed fetal bovine serum (dFBS).
-
Penicillin-Streptomycin (B12071052) solution.
-
Mammalian cell line of interest.
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy isotopes of lysine (B10760008) and arginine to their normal physiological concentrations. Add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.
-
Cell Adaptation: Culture the cells in both "light" and "heavy" media for at least five to six passages to ensure complete incorporation of the labeled amino acids.[4][5][14]
-
Experimental Treatment: Once labeling is complete, subject the "heavy" labeled cells to the experimental treatment (e.g., drug administration, growth factor stimulation), while the "light" labeled cells serve as the control.
-
Cell Harvesting and Mixing: After treatment, harvest the "light" and "heavy" cell populations. Count the cells and mix them in a 1:1 ratio.
-
Cell Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
In-Solution Tryptic Digestion Protocol
This protocol describes the digestion of proteins into peptides suitable for mass spectrometry analysis.
Materials:
-
Combined protein lysate from the SILAC experiment.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid.
-
C18 desalting spin columns.
Procedure:
-
Reduction: To 100 µg of the combined protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[14]
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants. Add trypsin at a 1:50 enzyme-to-substrate ratio (w/w) and incubate overnight at 37°C.[14]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
In-Gel Tryptic Digestion Protocol
This protocol is an alternative to in-solution digestion, often used after protein separation by SDS-PAGE.
Materials:
-
Protein bands excised from a Coomassie-stained SDS-PAGE gel.
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate).
-
Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate).
-
Alkylation solution (55 mM IAA in 50 mM ammonium bicarbonate).
-
Sequencing-grade modified trypsin.
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid).
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the Coomassie stain is removed.[15]
-
Reduction and Alkylation: Reduce the proteins by incubating the gel pieces in the reduction solution at 56°C for 30 minutes. After cooling, alkylate the proteins by incubating in the alkylation solution in the dark at room temperature for 20 minutes.
-
Washing and Dehydration: Wash the gel pieces with ammonium bicarbonate buffer and then dehydrate with acetonitrile.
-
Digestion: Rehydrate the gel pieces in a solution of trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice. After rehydration, add enough ammonium bicarbonate buffer to cover the gel pieces and incubate overnight at 37°C.[15]
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubation with the extraction buffer. Pool the extracts.
-
Sample Preparation for MS: Dry the pooled extracts in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Mandatory Visualizations
Experimental and Data Analysis Workflows
The following diagrams illustrate the key workflows in a typical SILAC experiment.
Signaling Pathway Examples
Heavy amino acid-based quantitative proteomics is frequently used to study dynamic changes in signaling pathways. Below are examples of the EGFR and mTOR signaling pathways, commonly investigated using these methods.
Conclusion
The use of heavy amino acids as internal standards, particularly through the SILAC methodology, offers a powerful and accurate approach for quantitative mass spectrometry. By introducing the internal standard at the cellular level, SILAC minimizes experimental variability and provides high-quality, reproducible data. This technical guide has provided an in-depth overview of the core principles, detailed experimental protocols, and data analysis considerations for employing this technique. For researchers in proteomics, drug discovery, and cell biology, mastering these methods is essential for elucidating complex biological processes and identifying novel therapeutic targets.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC/Dimethyl Quantitative Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
Basic principles of using Fmoc-L-Val-OH-13C5,15N for protein quantification.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for protein quantification utilizing Fmoc-L-Val-OH-13C5,15N. This stable isotope-labeled amino acid is a critical reagent in the Absolute QUantification (AQUA) strategy, a powerful mass spectrometry-based technique for the precise and accurate determination of protein concentrations in complex biological samples.
Core Principles of Absolute Protein Quantification (AQUA)
The AQUA methodology leverages the principles of stable isotope dilution and targeted mass spectrometry to achieve absolute quantification of specific proteins.[1] The workflow is predicated on the use of a synthetic, stable isotope-labeled peptide as an internal standard, which is chemically identical to a target peptide produced by enzymatic digestion of the protein of interest.[2][3]
This compound serves as a building block for the synthesis of these heavy-labeled internal standard peptides. The incorporation of ¹³C and ¹⁵N isotopes into the valine residue results in a precise mass shift without altering the peptide's chemical properties, such as chromatographic retention time and ionization efficiency.[4]
When a known amount of the heavy-labeled AQUA peptide is spiked into a biological sample, it co-elutes with its endogenous, "light" counterpart during liquid chromatography (LC). Subsequent analysis by tandem mass spectrometry (MS/MS), typically in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, allows for the distinct detection and quantification of both the light and heavy peptides based on their mass-to-charge (m/z) ratios.[1][4] By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the endogenous peptide, and by extension the parent protein, can be accurately calculated.[1]
Experimental Workflows
The successful implementation of the AQUA strategy involves a multi-step process, from the synthesis of the internal standard to the final data analysis.
Synthesis of the Stable Isotope-Labeled Peptide
The synthesis of the heavy-labeled peptide standard is a critical first step. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis of a heavy-labeled peptide.
Absolute Quantification (AQUA) Workflow
Once the stable isotope-labeled peptide is synthesized and purified, it is used as an internal standard in the AQUA workflow for protein quantification.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Application of Fmoc-L-Val-OH-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of Fmoc-L-Val-OH-13C5,15N, a stable isotope-labeled amino acid critical for advanced research in proteomics, structural biology, and drug development. This document details commercially available product specifications, in-depth experimental protocols for its primary applications, and visual representations of associated workflows and signaling pathways.
Commercial Supplier Data for this compound
The procurement of high-purity, well-characterized isotopically labeled amino acids is the foundational step for numerous quantitative and structural biology experiments. Several reputable suppliers offer this compound, each with specific product characteristics. The following table summarizes the key quantitative data from prominent commercial vendors to facilitate informed purchasing decisions.
| Supplier | Catalog Number (Example) | Isotopic Purity (¹³C atom %) | Isotopic Purity (¹⁵N atom %) | Chemical Purity | Molecular Weight ( g/mol ) | Labeled CAS Number |
| Sigma-Aldrich | 642886 | 98% | 98% | ≥99% (CP) | 345.34 | 1217442-94-8 |
| Cambridge Isotope Laboratories, Inc. | CNLM-4348-H | 99% | 99% | ≥98% | 345.34 | 1217442-94-8 |
| MedChemExpress | HY-134448S | Not specified | Not specified | >98% | 345.34 | 1217442-94-8 |
| Krackeler Scientific | ALDRICH/642886 | 98% | 98% | 99% (CP) | 345.34 | Not specified |
| Anaspec | AS-61824-01 | Not specified | Not specified | Not specified | 345.34 | Not specified |
| ChemPep | 215010 | Not specified | Not specified | >98% | 345.34 | 1217442-94-8 |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and lot-specific data.
Experimental Protocols and Applications
This compound is a versatile reagent employed in several advanced research methodologies. The following sections provide detailed protocols for its most common applications.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of isotopically labeled amino acids into synthetic peptides is a cornerstone of modern proteomics and structural biology. These labeled peptides serve as invaluable internal standards for quantitative mass spectrometry or as specific probes in NMR-based structural studies.
Methodology for Manual Fmoc-Based SPPS:
-
Resin Preparation:
-
Select a suitable resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Wash the swollen resin with DMF (3 x 5 mL per gram of resin).
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Drain the piperidine solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protein Expression for NMR Spectroscopy
For structural and dynamic studies of proteins by NMR, uniform or selective isotopic labeling is essential. This compound can be deprotected and the resulting L-Valine-13C5,15N used to supplement growth media for protein expression in systems like E. coli.
Methodology for Isotopic Labeling in E. coli:
-
Preparation of L-Valine-13C5,15N:
-
Deprotect this compound by dissolving it in a solution of 20% piperidine in DMF.
-
After the reaction is complete, precipitate the deprotected valine and purify it.
-
-
Growth Media Preparation:
-
Prepare a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source for uniform labeling.
-
For selective labeling, use standard M9 medium with unlabeled glucose and ammonium (B1175870) chloride, but supplement it with the prepared L-Valine-13C5,15N and a mixture of all other unlabeled amino acids.
-
-
Bacterial Culture and Protein Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.
-
Grow a starter culture overnight in a rich medium (e.g., LB).
-
Inoculate the prepared minimal medium with the starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Concentrate the purified, labeled protein to the desired concentration (typically 0.1-1 mM).
-
Exchange the protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH, containing 5-10% D₂O).
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. It relies on the metabolic incorporation of "heavy" amino acids into proteins in living cells, allowing for the direct comparison of protein abundance between different cell populations.
Methodology for a SILAC Experiment:
-
Cell Culture and Labeling:
-
Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing natural L-valine, while the other is grown in "heavy" medium where the natural L-valine is replaced with L-Valine-13C5,15N.
-
Ensure the cells undergo at least five to six doublings to achieve complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other ("light" labeled cells) serves as the control.
-
-
Sample Preparation:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins.
-
-
Protein Digestion:
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a deviation from this ratio signifies up- or down-regulation in response to the experimental treatment.
-
A Technical Guide to the Solubility and Storage of Fmoc-L-Val-OH-¹³C₅,¹⁵N for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the solubility and storage conditions for the isotopically labeled amino acid derivative, Fmoc-L-Val-OH-¹³C₅,¹⁵N. Designed for researchers, scientists, and professionals in drug development, this document outlines critical data, experimental protocols, and logical workflows to ensure the effective use and preservation of this valuable compound.
Core Data: Solubility and Storage
The proper handling of Fmoc-L-Val-OH-¹³C₅,¹⁵N is paramount to maintaining its chemical integrity and ensuring successful experimental outcomes. The following sections and tables summarize the key solubility and storage parameters for this compound.
Solubility Data
Fmoc-L-Val-OH-¹³C₅,¹⁵N, like many Fmoc-protected amino acids, exhibits good solubility in a range of polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). The isotopic labeling with ¹³C₅ and ¹⁵N does not significantly alter its solubility properties compared to the unlabeled counterpart.
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (723.92 mM)[1] | Ultrasonic and warming may be needed. Use of hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[1] |
| Dimethylformamide (DMF) | Readily soluble | A common solvent for SPPS, effectively dissolves Fmoc-amino acids for coupling reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Readily soluble | Another suitable solvent for SPPS, known for its excellent solvating properties. |
| Dichloromethane (B109758) (DCM) | Limited solubility | Generally not a good solvent for dissolving Fmoc-amino acids, but can be used in combination with DMF for certain applications. |
Storage Conditions
Proper storage is crucial to prevent the degradation of Fmoc-L-Val-OH-¹³C₅,¹⁵N. The primary concerns are exposure to moisture, light, and elevated temperatures.
| Form | Storage Temperature | Conditions | Duration |
| Solid (Powder) | +2°C to +8°C | Desiccated, protect from light.[2] | 2 years at 4°C |
| -20°C | 3 years | ||
| In Solvent | -20°C | Protect from light.[1] | 1 month[1] |
| -80°C | Protect from light.[1] | 6 months[1] |
Experimental Protocols
The primary application for Fmoc-L-Val-OH-¹³C₅,¹⁵N is in solid-phase peptide synthesis (SPPS) to introduce a stable isotope-labeled valine residue into a peptide sequence. This allows for the use of the resulting peptide as an internal standard in quantitative mass spectrometry-based proteomics or for structural studies by NMR.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of an Fmoc-amino acid to a resin. The procedure can be adapted for automated peptide synthesizers.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to the resin loading capacity) and a coupling activator such as HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add a coupling reagent, for example, DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin type and side-chain protecting groups used (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and dry the final product.
Visualization of Workflows
To further clarify the experimental and logical processes involved in utilizing Fmoc-L-Val-OH-¹³C₅,¹⁵N, the following diagrams have been generated using Graphviz.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision workflow for solvent and storage.
References
The Use of Fmoc-L-Val-OH-¹³C₅,¹⁵N as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Fmoc-L-Val-OH-¹³C₅,¹⁵N as a stable isotope tracer in metabolic studies. We will delve into the core principles of its use, from initial preparation to data interpretation, with a focus on providing actionable experimental protocols and clear data presentation.
Introduction to Stable Isotope Tracing with L-Valine
L-valine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in numerous physiological processes, including protein synthesis, energy production, and neurotransmitter synthesis.[1] Its metabolic fate is of significant interest in various fields of research, particularly in understanding disease states like cancer and metabolic disorders.[1]
Stable isotope-labeled compounds, such as L-Valine fully labeled with five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes, serve as powerful tools to trace the metabolic pathways of their unlabeled counterparts in biological systems. By introducing these "heavy" labeled molecules, researchers can track their incorporation into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic fluxes and the identification of alterations in metabolic pathways under different physiological or pathological conditions.
Fmoc-L-Val-OH-¹³C₅,¹⁵N is a commercially available, protected form of labeled valine. The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group for the amine functionality, primarily used in solid-phase peptide synthesis.[2] For the use of the labeled valine as a metabolic tracer of the free amino acid, this protecting group must first be removed.
The Critical Role of Fmoc Deprotection
Before Fmoc-L-Val-OH-¹³C₅,¹⁵N can be utilized as a metabolic tracer in cell culture or in vivo studies, the Fmoc group must be cleaved to yield free L-Valine-¹³C₅,¹⁵N. This is a crucial step as the bulky Fmoc group would otherwise prevent the amino acid from being recognized by cellular transporters and enzymes, thus inhibiting its entry into metabolic pathways.
Experimental Protocol: Fmoc Deprotection
The standard and most widely used method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2][3]
Materials:
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N
-
N,N-dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification (optional)
-
Mass spectrometer for verification
Procedure:
-
Dissolution: Dissolve the Fmoc-L-Val-OH-¹³C₅,¹⁵N in a minimal amount of DMF in a round bottom flask.
-
Deprotection Reaction: To the dissolved amino acid, add a 20% (v/v) solution of piperidine in DMF. A typical reaction would involve using a 2-fold molar excess of piperidine. Allow the reaction to proceed at room temperature with gentle stirring for 1-2 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up:
-
Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
The resulting residue contains the deprotected L-Valine-¹³C₅,¹⁵N and the dibenzofulvene-piperidine adduct.
-
To precipitate the labeled amino acid, dissolve the residue in a small amount of a suitable solvent (e.g., water or a buffer) and add cold diethyl ether to induce precipitation.
-
Alternatively, for higher purity, the crude product can be purified by preparative HPLC.
-
-
Verification: Confirm the identity and purity of the final L-Valine-¹³C₅,¹⁵N product by mass spectrometry and NMR spectroscopy. The expected mass will be that of valine with the isotopic labels, without the mass of the Fmoc group.
-
Quantification and Storage: Accurately quantify the concentration of the purified L-Valine-¹³C₅,¹⁵N solution. For storage, it is recommended to lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
Valine Metabolism: A Tracer's Journey
Once the deprotected L-Valine-¹³C₅,¹⁵N is introduced into a biological system, it follows the same metabolic pathways as endogenous valine. The primary fates of valine include:
-
Protein Synthesis: Incorporation into newly synthesized proteins.
-
Catabolism: Entry into the BCAA catabolic pathway.
The catabolism of valine is a multi-step process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site. The pathway can be summarized as follows:
-
Transamination: The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), where the amino group of valine is transferred to α-ketoglutarate to form glutamate (B1630785) and α-ketoisovalerate (KIV). The ¹⁵N label from the tracer will be transferred to glutamate.
-
Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This step releases one of the ¹³C labels as ¹³CO₂.
-
Further Oxidation: Isobutyryl-CoA is further oxidized through a series of reactions to ultimately yield succinyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle. The remaining four ¹³C labels will be incorporated into succinyl-CoA and subsequent TCA cycle intermediates.
Experimental Design for Metabolic Tracing Studies
A typical stable isotope tracing experiment using L-Valine-¹³C₅,¹⁵N involves the following steps:
Protocol: In Vitro Stable Isotope Labeling
Cell Culture:
-
Culture cells of interest to the desired confluency in standard growth medium.
-
Prepare a labeling medium by supplementing a base medium (e.g., DMEM without valine) with a known concentration of L-Valine-¹³C₅,¹⁵N and other essential nutrients. The concentration of the tracer should be carefully chosen to mimic physiological levels or to achieve a specific labeling enrichment.
-
Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for a specific period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites. Time-course experiments are often performed to capture the dynamics of labeling.
Metabolite Extraction:
-
After incubation, rapidly aspirate the labeling medium.
-
Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
The supernatant containing the metabolites is then collected and can be dried down and reconstituted in a suitable solvent for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for measuring the incorporation of stable isotopes into metabolites.
-
Chromatography: Separation of metabolites is achieved using an appropriate LC column (e.g., reversed-phase or HILIC).
-
Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection and quantification of different isotopologues (molecules of the same compound that differ in their isotopic composition). This is typically done using selected reaction monitoring (SRM) or high-resolution mass spectrometry.
Data Presentation and Interpretation
The data obtained from LC-MS/MS analysis will be in the form of mass isotopologue distributions (MIDs) for various metabolites. This data can be presented in tables to clearly show the enrichment of the heavy isotopes in different metabolic pools.
Quantitative Data from Labeled Valine Tracer Studies
The following tables summarize quantitative data from published studies that have utilized ¹³C and/or ¹⁵N labeled valine as a metabolic tracer.
Table 1: Valine and Leucine (B10760876) Kinetics in Healthy Humans
This table presents data from a study where L-[1-¹³C,¹⁵N]valine was infused in healthy men to determine various kinetic parameters.[4]
| Parameter | Valine (μmol kg⁻¹h⁻¹) | Leucine (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
Data are presented as mean ± SE.
Table 2: Flux Partitioning of ¹³C-Valine in Saccharomyces cerevisiae
This table shows the fate of consumed ¹³C-labeled valine in yeast, indicating the proportion that is incorporated into protein versus being converted into other compounds.[5][6]
| Fate of Consumed ¹³C-Valine | Labeled Fraction (%) | Unlabeled Fraction (%) |
| Recovered in Proteinogenic Valine | 65 | 35 |
| Recovered in Proteinogenic Leucine | 5 | 95 |
| Converted to Isobutanol | 70 | 30 |
Table 3: ¹⁵N Enrichment in Rat Tissues Following ¹⁵N-L-Leucine Administration with Varying Valine Content
This study investigated how different levels of valine in an amino acid solution affect the incorporation of ¹⁵N from labeled leucine into various tissues in rats with liver injury.[7]
| Tissue | Low-Valine Group (¹⁵N Enrichment) | High-Valine Group (¹⁵N Enrichment) |
| Liver Protein | Higher | Significantly Lower |
| Brain Non-Protein | Highest | Lower |
| Skeletal Muscle Non-Protein | Higher | Significantly Lower |
| Urinary Urea | Lower | Significantly Higher |
Relative ¹⁵N enrichment is described.
Logical Relationships in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of reactions in a metabolic network.
The core principle is that the distribution of ¹³C atoms in a product metabolite is a direct consequence of the labeling pattern of its precursor(s) and the specific biochemical reactions that connect them. By measuring the MIDs of key metabolites and using a computational model of the metabolic network, the relative contributions of different pathways to the production of a particular metabolite can be determined.
Conclusion
Fmoc-L-Val-OH-¹³C₅,¹⁵N, after appropriate deprotection, is a valuable tool for researchers in the life sciences. It enables the detailed investigation of valine metabolism and its role in health and disease. By combining stable isotope tracing with advanced analytical techniques like LC-MS/MS and computational modeling, scientists can gain unprecedented insights into the intricate workings of cellular metabolism. This knowledge is crucial for the identification of novel drug targets and the development of new therapeutic strategies.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of valine metabolism in man: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of valine on 15N incorporation into serum and tissue protein and non-protein fractions following 15N-L-leucine administration to normal and liver-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Solid-Phase Peptide Synthesis using Fmoc-L-Val-OH-¹³C₅,¹⁵N
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides by assembling amino acids on an insoluble resin support.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely utilized due to its mild deprotection conditions, which involve a base-labile Nα-protecting group, thereby preserving acid-labile side-chain protecting groups.[1] The site-specific incorporation of stable isotope-labeled amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, into a peptide sequence is a powerful technique. It provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) and facilitating detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy without altering the chemical properties of the valine residue.[1][2]
This application note provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N. The principles and steps can be adapted for automated peptide synthesizers.
Key Applications of Peptides Labeled with Fmoc-L-Val-OH-¹³C₅,¹⁵N:
-
Quantitative Proteomics (Mass Spectrometry): Labeled peptides serve as ideal internal standards for the absolute quantification of proteins in complex biological samples.[3] The known concentration of the heavy-isotope labeled peptide allows for the precise determination of the concentration of its endogenous, unlabeled counterpart.[3]
-
Structural Biology (NMR Spectroscopy): The incorporation of ¹³C and ¹⁵N isotopes at specific valine residues provides valuable constraints for determining the three-dimensional structure of peptides and proteins.
-
Drug Development: Understanding the binding interface and conformational changes of a peptide upon interaction with its target is crucial for rational drug design. Isotopically labeled valine can serve as a probe to elucidate these details.
Experimental Protocol
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide, with specific steps for the incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N.
1. Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide.[4] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is suitable.[4] For a C-terminal amide, Rink Amide resin is the appropriate choice.[4][5]
-
Procedure:
2. Fmoc Deprotection
The Fmoc group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.[6]
-
Procedure:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[5]
-
Agitate the mixture for 5-10 minutes.[3]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine.[3]
-
3. Amino Acid Coupling (Unlabeled Amino Acids)
The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the peptide-resin.
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent in DMF.[1]
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Wash the resin with DMF (3-5 times).[3]
-
4. Incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N
To ensure the efficient and cost-effective incorporation of the isotopically labeled valine, a more potent coupling reagent and potentially a longer reaction time are recommended.
-
Procedure:
-
In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (1.5-2 equivalents) and HATU (1.45 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated labeled amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3-5 times).[3]
-
5. Repetition of Synthesis Cycles
Repeat the deprotection (Step 2) and coupling (Step 3 for unlabeled, Step 4 for labeled residues) steps for each amino acid in the peptide sequence.
6. Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
7. Cleavage and Side-Chain Deprotection
The peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
8. Peptide Precipitation and Purification
The crude peptide is precipitated, washed, and then purified to achieve the desired level of purity.
-
Procedure:
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[1]
-
Wash the peptide pellet with cold diethyl ether 2-3 times.[1]
-
Dry the crude peptide pellet under vacuum.[1]
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
9. Analysis and Characterization
The purity of the final peptide is assessed by analytical RP-HPLC, and the correct mass is confirmed by mass spectrometry.[8]
Data Presentation
Table 1: Reagents and Equivalents for Amino Acid Coupling
| Reagent/Amino Acid | Unlabeled Coupling | Labeled Coupling (Fmoc-L-Val-OH-¹³C₅,¹⁵N) |
| Fmoc-Amino Acid | 3-5 equivalents | 1.5-2 equivalents |
| Coupling Agent | HBTU/HOBt or DIC/OxymaPure | HATU |
| Activator Base | DIPEA | DIPEA |
| Solvent | DMF | DMF |
| Reaction Time | 1-2 hours | 2-4 hours |
Table 2: Common Cleavage Cocktails
| Reagent | Composition (v/v/v) | Scavengers | Primary Use |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Peptides with multiple protecting groups |
| TFA/TIS/Water | 95:2.5:2.5 | TIS | General purpose, good for most sequences |
| TFA/DCM | 1:1 | None | For very acid-sensitive peptides |
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating a labeled amino acid.
Caption: Simplified mechanism of Fmoc deprotection using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Incorporation of Fmoc-L-Val-OH-13C5,15N into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a powerful technique in biomedical and pharmaceutical research. The site-specific incorporation of amino acids enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a distinct mass shift that enables precise quantification by mass spectrometry (MS) and facilitates structural studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2] Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled (SIL) amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce a labeled valine residue into a peptide sequence.[3]
Valine, a branched-chain amino acid, can present steric hindrance during peptide synthesis, potentially leading to incomplete coupling reactions.[4][5] These application notes provide a detailed protocol for the efficient incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence using Fmoc-based SPPS, along with troubleshooting guidelines and data on expected coupling efficiencies. The resulting labeled peptides are invaluable tools for quantitative proteomics, pharmacokinetic studies, and the elucidation of protein structure and function.[1][6]
Materials and Reagents
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal acid)[7]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC/Oxyma)
-
Amino acid solutions (Fmoc-protected)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[7]
-
Cold diethyl ether
-
Kaiser test kit
Experimental Protocols
This section details a manual protocol for the incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a growing peptide chain on a solid support. The procedure can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin, ensuring it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]
-
Drain the DMF from the swollen resin.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[1][7]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Protocol 3: Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N
Due to the steric hindrance of the valine side chain, specific considerations are necessary for efficient coupling.[4]
-
Activation of the Amino Acid:
-
In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
-
Coupling to the Resin:
-
Add the activated Fmoc-L-Val-OH-¹³C₅,¹⁵N solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature. For the sterically hindered valine residue, a longer coupling time of 2 hours is recommended. Alternatively, a "double coupling" procedure can be performed where the coupling step is repeated with a fresh solution of activated amino acid.[4]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines on the resin.[4] A negative result (yellow beads) indicates that the coupling reaction is complete. If the result is positive (blue beads), the coupling is incomplete and a second coupling is required.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Protocol 4: Chain Elongation
Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin used. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like valine. The following table provides representative data on the expected coupling efficiencies with different reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| DIC/Oxyma | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, but may require longer reaction times for hindered residues.[9] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, a common choice for SPPS.[9] |
| HCTU | Aminium/Uronium Salt | 20 - 45 | > 99 | Highly reactive and effective for hindered couplings. |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, considered one of the best reagents for difficult couplings with low risk of racemization.[9] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation side reactions.[9] |
Note: The presented coupling efficiencies are estimates for a standard SPPS protocol and can vary based on the specific peptide sequence, resin, and reaction conditions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test after coupling) | 1. Incomplete activation of the amino acid. 2. Steric hindrance from the valine side chain. 3. Peptide aggregation on the resin. | 1. Ensure coupling reagents are fresh and use appropriate equivalents. 2. Increase coupling time to 2-4 hours or perform a double coupling.[4] 3. Use a more powerful coupling reagent like HATU or HCTU.[9] 4. Use a resin with a lower loading capacity. |
| Incomplete Deprotection (Negative Kaiser Test after deprotection) | 1. Incomplete removal of the Fmoc group. 2. Degraded piperidine solution. | 1. Increase the deprotection time or perform a second deprotection step. 2. Use a fresh solution of 20% piperidine in DMF. |
| Low Final Peptide Yield | 1. Cumulative effect of incomplete coupling and/or deprotection. 2. Loss of peptide from the resin during synthesis. | 1. Optimize coupling and deprotection steps for each amino acid. 2. Ensure all connections in the synthesis vessel are secure to prevent resin loss. |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Absolute Quantification (AQUA) of Peptides Using Fmoc-L-Val-OH-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in the absolute quantification (AQUA) of peptides. The incorporation of stable isotope-labeled amino acids into synthetic peptides is a cornerstone of targeted proteomics, enabling precise and accurate measurement of protein and post-translational modification abundance in complex biological samples.[1][2] The heavy isotopes (¹³C and ¹⁵N) in Fmoc-L-Val-OH-¹³C₅,¹⁵N provide a distinct mass shift without altering the chemical properties of the valine residue, making it an ideal internal standard for mass spectrometry (MS)-based quantification.[3][4][5] This guide covers the underlying principles of the AQUA methodology, step-by-step experimental protocols from peptide synthesis to MS analysis, data presentation, and key applications in biomedical research and drug development.
Introduction to AQUA and Stable Isotope Labeling
The Absolute Quantification (AQUA) strategy is a powerful mass spectrometry-based technique for determining the precise amount of a specific protein in a complex mixture.[2][6] The method relies on the use of a synthetic, stable isotope-labeled peptide, known as an AQUA peptide, as an internal standard.[1][4] This heavy peptide is chemically identical to its endogenous, "light" counterpart, which is a proteolytic fragment of the protein of interest.[4] Consequently, the heavy and light peptides exhibit nearly identical chromatographic and ionization behavior, but are distinguishable by their mass-to-charge (m/z) ratio in a mass spectrometer.[3]
By introducing a known quantity of the AQUA peptide into a biological sample, the absolute quantity of the endogenous target peptide, and by extension the parent protein, can be determined by comparing the signal intensities of the heavy and light peptide pairs. Fmoc-L-Val-OH-¹³C₅,¹⁵N is a key reagent for synthesizing these AQUA peptides, providing a +6 Da mass shift.[4]
Properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N
A summary of the key properties of Fmoc-L-Val-OH-¹³C₅,¹⁵N is presented in the table below.
| Property | Value |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-valine-¹³C₅,¹⁵N |
| Molecular Formula | C₁₅¹³C₅H₂₁¹⁵NO₄ |
| Molecular Weight | 345.34 g/mol |
| CAS Number | 1217442-94-8 (labeled) |
| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |
| Chemical Purity | ≥99% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO |
| Storage | Store at 2-8°C, protect from light and moisture |
Experimental Protocols
This section provides a comprehensive workflow for the use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in an AQUA experiment, from the synthesis of the stable isotope-labeled peptide to the final mass spectrometry analysis.
AQUA Peptide Design and Synthesis
The first step in an AQUA experiment is the selection and synthesis of a suitable internal standard peptide.
Protocol for Peptide Synthesis using Fmoc-L-Val-OH-¹³C₅,¹⁵N:
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N. This can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HCTU, DIEA or DIC, Oxyma
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc protecting group. Drain and repeat this step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N:
-
Dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DMF and then with dichloromethane (B109758) (DCM). Dry the resin and then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quantification of the AQUA Peptide: The exact concentration of the purified AQUA peptide must be determined, typically by amino acid analysis or nitrogen quantification.
Sample Preparation and Digestion
Protocol for Protein Digestion and Spiking:
-
Protein Extraction: Lyse cells or tissues using a suitable lysis buffer to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Spiking of AQUA Peptide: Add a precisely known amount of the purified and quantified Fmoc-L-Val-OH-¹³C₅,¹⁵N-containing AQUA peptide to the protein lysate.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by heating or using denaturing agents like urea.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Digest the protein mixture into peptides using a protease such as trypsin. Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a sufficient time (e.g., overnight).
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that could interfere with MS analysis. Elute the peptides and dry them under vacuum.
LC-MS/MS Analysis
Protocol for Targeted Quantification:
-
Sample Reconstitution: Reconstitute the dried peptide sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
LC Separation: Inject the sample onto a reverse-phase HPLC column and separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
MS Analysis: Analyze the eluting peptides using a tandem mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
SRM/PRM Method Development:
-
Infuse the purified AQUA peptide into the mass spectrometer to determine its precursor ion m/z and optimize fragmentation parameters to identify the most intense and specific product ions.
-
The corresponding light peptide will have a different precursor m/z, but will generate product ions with the same m/z values if the labeled valine is not at the C-terminus.
-
-
Data Acquisition: Create an SRM/PRM method that specifically monitors the precursor-to-product ion transitions for both the light (endogenous) and heavy (AQUA) peptides.
-
Data Presentation and Analysis
Quantitative data from AQUA experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Example Quantitative Data for Protein X in Different Cell Lines
| Cell Line | Endogenous Peptide (Light) Peak Area | AQUA Peptide (Heavy) Peak Area | Peak Area Ratio (Light/Heavy) | Amount of Protein X (fmol/µg total protein) |
| Cell Line A | 1.5 x 10⁶ | 3.0 x 10⁶ | 0.5 | 50 |
| Cell Line B | 4.5 x 10⁶ | 3.0 x 10⁶ | 1.5 | 150 |
| Cell Line C | 0.6 x 10⁶ | 3.0 x 10⁶ | 0.2 | 20 |
Calculation of Absolute Quantity:
The absolute amount of the endogenous peptide is calculated using the following formula:
Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Amount of Spiked AQUA Peptide
This peptide amount can then be used to calculate the absolute amount of the parent protein in the original sample.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for absolute quantification (AQUA) of peptides.
Signaling Pathway Example: Quantification of Kinase Phosphorylation
Caption: Application of AQUA to quantify a specific phosphorylation event.
Logical Relationship: Heavy vs. Light Peptides in MS
Caption: Co-elution and MS detection of light and heavy peptides.
References
- 1. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative Analysis (AQUA) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. jpt.com [jpt.com]
- 6. medium.com [medium.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Peptides Containing ¹³C,¹⁵N-Labeled Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of peptides and proteins in complex biological matrices is fundamental to advancements in proteomics, drug discovery, and clinical diagnostics. Stable isotope-labeled (SIL) peptides, particularly those incorporating ¹³C and ¹⁵N isotopes, serve as ideal internal standards for mass spectrometry-based quantification, offering high accuracy and precision by compensating for variations in sample preparation and instrument response. This application note details a comprehensive LC-MS/MS method for the development of a robust and sensitive assay for peptides containing ¹³C,¹⁵N-labeled valine. Valine, a common branched-chain amino acid, provides a useful probe for metabolic studies and as a component of therapeutic peptides. The methodologies outlined herein provide a clear workflow from sample preparation to data analysis, ensuring reliable and reproducible quantification.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of peptides containing ¹³C,¹⁵N-labeled valine is depicted below. The process begins with sample preparation, involving protein digestion and peptide purification. Subsequently, the peptides are separated using liquid chromatography and analyzed by tandem mass spectrometry. The final step involves data analysis to quantify the target peptide.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis.[1][2] This protocol outlines the steps for protein digestion and subsequent peptide purification.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) C18 cartridges
Protocol:
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Peptide Purification:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Condition an SPE C18 cartridge with ACN followed by 0.1% formic acid in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with 50% ACN in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Method Development
The development of a robust LC-MS/MS method involves the optimization of both liquid chromatography separation and mass spectrometry detection parameters.
a) Liquid Chromatography (LC)
The goal of the LC method is to achieve good separation of the target peptide from other matrix components, resulting in a sharp and symmetrical peak shape.
Typical LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5-40% B over 10 minutes, then a wash and re-equilibration |
b) Mass Spectrometry (MS)
The MS method development focuses on optimizing the detection of the precursor ion and its fragment ions for both the unlabeled and the ¹³C,¹⁵N-labeled valine-containing peptide. This is typically done using Multiple Reaction Monitoring (MRM).
MRM Transition Selection and Optimization:
The selection of MRM transitions is a critical step in developing a selective and sensitive quantitative assay.[3] The process involves selecting a precursor ion (the peptide of interest) and then identifying stable and intense fragment ions produced upon collision-induced dissociation (CID).
Fragmentation of Peptides Containing ¹³C,¹⁵N-Labeled Valine:
The introduction of stable isotopes does not significantly alter the fragmentation pattern of a peptide; however, the mass-to-charge ratio (m/z) of the precursor and any fragment ions containing the labeled valine will be shifted.[4] For a valine residue labeled with five ¹³C atoms and one ¹⁵N atom, the mass increase will be 6.013 Da.
Collision-induced dissociation of valine-containing peptides can sometimes result in a neutral loss of the carboxylic group (45 Da).[5] Additionally, cleavage C-terminal to the valine residue is a common fragmentation pathway.[6] When selecting MRM transitions, it is advisable to choose fragment ions that are larger than the precursor ion of any potential co-eluting interferences and that do not involve a neutral loss from the labeled amino acid itself, as this can sometimes be less reproducible.
Typical MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| MRM Dwell Time | 50 ms |
Data Presentation and Analysis
The quantitative data should be summarized in a clear and structured format to allow for easy comparison. The following tables provide an example of how to present the optimized MRM transitions and the quantitative results.
Table 1: Optimized MRM Transitions for a Hypothetical Peptide (GVINPNT) Containing Unlabeled and Labeled Valine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GVINPNT (Light) | 357.7 | 457.3 (y₄) | 22 |
| 570.3 (y₅) | 20 | ||
| GVINPNT (Heavy) | 360.7 | 463.3 (y₄) | 22 |
| 576.3 (y₅) | 20 |
Table 2: Quantitative Analysis of a Spiked Sample
| Sample ID | Endogenous Peptide Peak Area | Labeled Peptide Peak Area | Peak Area Ratio (Endo/Labeled) | Calculated Concentration (ng/mL) |
| Blank | 0 | 1,500,000 | 0.000 | 0.00 |
| Standard 1 | 15,000 | 1,450,000 | 0.010 | 1.0 |
| Standard 2 | 75,000 | 1,520,000 | 0.049 | 5.0 |
| QC Low | 28,000 | 1,480,000 | 0.019 | 1.9 |
| QC High | 245,000 | 1,510,000 | 0.162 | 16.2 |
| Unknown 1 | 55,000 | 1,490,000 | 0.037 | 3.7 |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantification of peptides containing ¹³C,¹⁵N-labeled valine. By following the outlined protocols for sample preparation, LC-MS/MS method optimization, and data analysis, researchers can achieve accurate and precise quantification of target peptides in complex biological matrices. The use of stable isotope-labeled internal standards is paramount for reliable results in quantitative proteomics and related fields. The principles and methodologies described herein are broadly applicable to the quantification of other stable isotope-labeled peptides, contributing to the advancement of research and development in the life sciences.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of Peptides Incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of stable isotope-labeled amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, into peptides is a powerful technique for quantitative proteomics, structural analysis by NMR, and metabolic labeling studies. The success of solid-phase peptide synthesis (SPPS) for these labeled peptides relies on the efficiency and fidelity of each step, particularly the removal of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group. While the isotopic labels do not alter the fundamental chemical reactivity of the amino acid, adherence to optimized deprotection protocols is crucial to ensure high peptide yield and purity, and to prevent potential side reactions that could compromise the integrity of the final product.[1] This document provides detailed protocols for the Fmoc deprotection of peptides containing Fmoc-L-Val-OH-¹³C₅,¹⁵N, along with a discussion of alternative conditions and potential side reactions.
Principle of Fmoc Deprotection
The Fmoc group is a base-labile protecting group.[2][3] Its removal is achieved by treating the peptide-resin with a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][4] The mechanism involves the abstraction of the acidic proton on the fluorenyl group by the base, leading to a β-elimination reaction that releases the free N-terminal amine of the peptide and dibenzofulvene (DBF).[5][6] The excess amine in the deprotection solution then traps the reactive DBF to form a stable adduct, which is subsequently washed away.[3][5]
Data Presentation: Fmoc Deprotection Conditions
The following table summarizes common Fmoc deprotection conditions. The standard condition is broadly applicable for most peptide sequences, including those containing isotopically labeled valine. Alternative conditions may be beneficial for particularly long or aggregation-prone sequences, or for peptides containing residues susceptible to base-mediated side reactions.
| Condition | Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Applicability & Remarks |
| Standard | Piperidine | 20% | DMF | 1-5 min (pre-deprotection) followed by 15-20 min (main deprotection)[1] | Suitable for most peptide sequences containing Fmoc-L-Val-OH-¹³C₅,¹⁵N. Offers a good balance of reactivity and selectivity.[1] |
| Alternative 1 | Piperidine | 30-50% | DMF | 10-20 minutes[5] | May be used for sequences where slower deprotection is observed. |
| Alternative 2 | Piperazine (B1678402) | 5% | DMF | ~10 minutes[5] | A milder base that can reduce side reactions like aspartimide formation. |
| Alternative 3 | DBU / Piperidine | 2% DBU / 2% Piperidine | DMF | 5-10 minutes | A stronger, non-nucleophilic base for rapid and efficient deprotection, especially for sterically hindered residues.[7] However, it may increase the risk of aspartimide formation in sensitive sequences.[4] |
| Additive | HOBt | 0.1 M in deprotection solution | - | - | Can be added to piperidine solutions to suppress aspartimide formation, particularly with sequences containing aspartic acid.[4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is recommended for the routine deprotection of the Fmoc group from peptides containing Fmoc-L-Val-OH-¹³C₅,¹⁵N.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade (for optional solvent exchange)
-
Peptide synthesis vessel (manual or automated)
Procedure:
-
Resin Swelling and Washing:
-
Pre-Deprotection:
-
Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 1-5 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
-
Main Deprotection:
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 15-20 minutes at room temperature to ensure complete removal of the Fmoc group.[1]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[1] This washing step is critical to prevent side reactions in the subsequent coupling step.
-
-
Solvent Exchange (Optional):
-
If the next coupling reaction is to be performed in a solvent other than DMF, wash the resin with DCM (3 times).[1]
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
-
Protocol 2: Fmoc Deprotection for Sensitive Peptides using Piperazine
This protocol is an alternative for sequences known to be susceptible to base-catalyzed side reactions such as aspartimide formation.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperazine
-
Deprotection Solution: 5% (w/v) piperazine in DMF
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling and Washing:
-
Swell and wash the peptide-resin as described in Protocol 1, Step 1.
-
-
Deprotection:
-
Add the 5% piperazine/DMF solution to the resin.
-
Agitate the mixture for 10 minutes at room temperature. For some sequences, the deprotection time may need to be optimized.
-
Drain the deprotection solution and repeat the treatment with fresh piperazine solution for another 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Confirmation of Deprotection:
-
Perform a Kaiser test to confirm the presence of the free amine.
-
Mandatory Visualizations
Experimental Workflow for Standard Fmoc Deprotection
Caption: Workflow for the standard Fmoc deprotection of a peptide on solid support.
Logical Relationship of Deprotection and Potential Side Reactions
Caption: Relationship between Fmoc deprotection and potential base-mediated side reactions.
Conclusion
The Fmoc deprotection step is a critical stage in the synthesis of peptides labeled with Fmoc-L-Val-OH-¹³C₅,¹⁵N.[1] While the isotopic labels do not alter the chemical reactivity, careful adherence to optimized protocols is essential for ensuring high yields and purity.[1] The standard condition of 20% piperidine in DMF is robust and suitable for most sequences.[1] However, for peptides that are prone to aggregation or contain sensitive residues, alternative reagents such as piperazine or the use of additives like HOBt should be considered to mitigate side reactions.[4][8] Proper washing techniques after deprotection are paramount to the success of the subsequent coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application of Fmoc-L-Val-OH-13C5,15N in SILAC-Based Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation.[4][5] By comparing the mass spectra of heavy-labeled and light-labeled (natural abundance) proteomes, researchers can achieve accurate relative quantification of protein abundance.[6][7] While L-lysine and L-arginine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as valine, can offer distinct advantages in specific research contexts. This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-13C5,15N in SILAC-based experiments.
Application Notes
1.1. Principle of SILAC
The fundamental principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic composition of specific amino acids.[2][6] One population is cultured in "light" medium containing natural abundance amino acids, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled amino acids.[6] After a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acids into the proteome, the cell populations can be subjected to different experimental conditions.[2] Subsequently, the cell lysates are combined, and the proteins are extracted, digested (commonly with trypsin), and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptide pairs in the mass spectra correspond to the relative abundance of the proteins in the original cell populations.[6]
1.2. Rationale for Using this compound in SILAC
While lysine (B10760008) and arginine are frequently used due to their prevalence in tryptic peptides, there are compelling reasons to employ isotopically labeled valine:
-
Increased Proteome Coverage: Not all proteins yield tryptic peptides containing lysine or arginine. By using labeled valine, researchers can quantify proteins that may be missed in a standard SILAC experiment, thereby increasing the overall proteome coverage.
-
Analysis of Valine-Rich Proteins: Certain proteins or protein families are naturally rich in valine. Using labeled valine can enhance the accuracy and confidence of quantification for these specific targets.
-
Complementary Data: Employing a different labeled amino acid can provide an independent set of quantified peptides, offering a valuable layer of validation for quantitative proteomics studies.
-
Overcoming Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis. Using valine avoids this issue.[4]
This compound is a suitable source of heavy valine for SILAC experiments. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is typically removed before the amino acid is added to the cell culture medium. The 13C5 and 15N labeling results in a clear mass shift, facilitating straightforward identification and quantification by mass spectrometry.
1.3. Hypothetical Research Scenario: Investigating Drug Resistance in Cancer Cells
A pharmaceutical company is developing a novel kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC). While the drug shows initial efficacy, some tumors develop resistance over time. To understand the underlying molecular mechanisms of this acquired resistance, a SILAC-based quantitative proteomics experiment is designed using this compound.
-
Objective: To identify proteins that are differentially expressed in drug-resistant NSCLC cells compared to drug-sensitive parental cells.
-
Experimental Design:
-
"Light" Population: Drug-sensitive NSCLC cells are cultured in a medium containing standard L-valine.
-
"Heavy" Population: Drug-resistant NSCLC cells are cultured in a medium containing L-Valine-13C5,15N.
-
-
Expected Outcome: The SILAC analysis is expected to reveal changes in the expression of proteins involved in drug metabolism, efflux pumps, alternative signaling pathways, or apoptosis, providing potential biomarkers for resistance and new targets for combination therapies.
Experimental Protocols
2.1. Preparation of Heavy L-Valine from this compound
The Fmoc protecting group must be removed from this compound before it can be used in cell culture media.
-
Deprotection: Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Incubation: Stir the solution at room temperature for 2 hours.
-
Removal of Reagents: Evaporate the solvent and piperidine under vacuum.
-
Purification: The resulting L-Valine-13C5,15N can be purified by recrystallization or chromatography if necessary.
-
Sterilization: Sterilize the purified L-Valine-13C5,15N by filtration through a 0.22 µm filter before adding it to the cell culture medium.
2.2. SILAC Cell Culture Protocol
This protocol outlines the steps for labeling cells in a two-plex SILAC experiment.[2][8]
-
Cell Line Selection: Choose an appropriate cell line that is auxotrophic for valine or can be adapted to grow in a valine-deficient medium.
-
Media Preparation:
-
"Light" Medium: Prepare a valine-deficient cell culture medium (e.g., SILAC-grade DMEM) and supplement it with standard ("light") L-valine at the normal physiological concentration.
-
"Heavy" Medium: Prepare the same valine-deficient medium and supplement it with L-Valine-13C5,15N at the same concentration as the light amino acid.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
-
Cell Adaptation:
-
Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the respective amino acids.[2]
-
Monitor the incorporation efficiency by performing a small-scale mass spectrometry analysis of protein extracts from the "heavy" labeled cells. The incorporation should be >95%.
-
-
Experimental Treatment: Once full incorporation is achieved, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Harvesting:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
2.3. Protein Digestion and Mass Spectrometry Analysis
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[2]
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
-
Enzymatic Digestion:
-
Dilute the protein mixture to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[2]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and quantify the heavy/light peptide ratios.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the two experimental conditions.
-
Data Presentation
The quantitative data from the SILAC experiment can be summarized in a table format for easy comparison.
Table 1: Hypothetical Quantitative Proteomics Data for Drug-Resistant vs. Sensitive NSCLC Cells
| Protein Accession | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P08684 | ABCB1 | Multidrug resistance protein 1 | 5.2 | 0.001 | Upregulated |
| P11371 | EGFR | Epidermal growth factor receptor | 0.9 | 0.85 | No change |
| Q07812 | BCL2 | Apoptosis regulator Bcl-2 | 0.3 | 0.005 | Downregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.8 | 0.01 | Upregulated |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.1 | 0.72 | No change |
Mandatory Visualizations
Diagram 1: SILAC Experimental Workflow
Caption: General workflow for a two-plex SILAC experiment.
Diagram 2: Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-L-Val-OH-13C5,15N in Biomolecular NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Val-OH-13C5,15N is a stable isotope-labeled amino acid that serves as a powerful tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope into the valine structure provides a significant mass shift and distinct NMR signals. This enables detailed investigation of peptide and protein structure, dynamics, folding, and interactions at an atomic level. These application notes provide an in-depth guide to the use of this compound, with a focus on its application in solid-phase peptide synthesis (SPPS) for the production of labeled peptides for NMR analysis.
The primary application of this isotopically labeled amino acid is in the synthesis of peptides that can be used as standards, probes, or subjects of study in biomolecular NMR.[1][2] The uniform labeling of the valine residue allows for the unambiguous assignment of NMR signals and the measurement of structural restraints, such as nuclear Overhauser effects (NOEs) and residual dipolar couplings (RDCs), which are crucial for high-resolution structure determination.[3][4]
Key Properties of this compound
A summary of the key properties of this compound is presented in the table below. High isotopic and chemical purity are critical for the successful synthesis of cleanly labeled peptides.
| Property | Value |
| Chemical Formula | ¹³C₅C₁₅H₂₁¹⁵NO₄ |
| Molecular Weight | 345.34 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N |
| Chemical Purity | ≥99% (CP) |
| Appearance | Solid |
| Applications | Solid-Phase Peptide Synthesis, Biomolecular NMR |
Applications in Biomolecular NMR
The use of peptides synthesized with this compound offers several advantages in biomolecular NMR studies:
-
High-Resolution Structure Determination: The ¹³C and ¹⁵N labels provide additional spectral dispersion, which is essential for resolving signal overlap in complex spectra, a common challenge in NMR studies of larger biomolecules.[3]
-
Protein Dynamics Studies: Isotope labeling is crucial for relaxation experiments that probe the dynamics of proteins and peptides on a wide range of timescales.
-
Protein-Ligand Interaction Studies: Labeled peptides can be used to study the binding interfaces and conformational changes that occur upon interaction with other proteins, nucleic acids, or small molecules.[2]
-
Quantitative Proteomics: Peptides containing stable isotopes serve as internal standards for the accurate quantification of proteins in complex biological samples by mass spectrometry.[5][6]
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating the labeled valine residue. This can be adapted for automated peptide synthesizers.
Materials:
-
This compound
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amide)
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU/DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (B109758) (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the chosen resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add a base (e.g., DIEA, 2 equivalents per equivalent of amino acid) to the mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test). Valine, being a sterically hindered amino acid, may exhibit slower coupling kinetics.[7][8] If the coupling is incomplete, a second coupling step may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final labeled peptide using mass spectrometry (to verify the mass shift from the isotopes) and analytical HPLC.[2]
Quantitative Data on Coupling Efficiency:
| Amino Acid Type | Expected Coupling Efficiency (single coupling) | Notes |
| Standard Amino Acids | >99.5% | Generally efficient coupling. |
| Sterically Hindered (e.g., Valine, Isoleucine) | 98-99% or lower | May require double coupling or longer reaction times to achieve completion.[7] |
| Fmoc-L-Val-OH-¹³C₅,¹⁵N | Expected to be similar to unlabeled Valine | Isotopic substitution does not significantly alter chemical reactivity. |
Monitoring each coupling step is crucial to ensure high purity of the final peptide.
Protocol 2: Preparation of a Labeled Peptide Sample for NMR Spectroscopy
Materials:
-
Purified, lyophilized ¹³C,¹⁵N-labeled peptide
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5)
-
Deuterium oxide (D₂O) for the final NMR sample (typically 5-10%)
-
Internal standard (optional, e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Dissolve the Peptide: Accurately weigh the lyophilized peptide and dissolve it in the NMR buffer to the desired concentration. Typical concentrations for peptide NMR are in the range of 0.5-2 mM.[4]
-
Adjust pH: Carefully adjust the pH of the sample to the desired value. The pH meter should be calibrated and used to measure the pH directly in the NMR tube if possible.
-
Add D₂O: Add D₂O to the sample to a final concentration of 5-10%. The D₂O provides the lock signal for the NMR spectrometer.
-
Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature for NMR data acquisition.
-
NMR Data Acquisition: Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, NOESY) to study the structure and dynamics of the labeled peptide.
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an isotopically labeled peptide.
Caption: General workflow for biomolecular NMR using an isotopically labeled peptide.
Conclusion
This compound is an invaluable reagent for the synthesis of isotopically labeled peptides for advanced biomolecular NMR studies. The protocols and information provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis and subsequent NMR analysis. The resulting labeled peptides are powerful tools for elucidating the structure, dynamics, and interactions of biomolecules, making them indispensable for both fundamental research and drug development.
References
- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Protein Analysis Using a Heavy-Valine Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry (MS)-based strategy for quantitative proteomics.[1][2][3] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[4][5] By comparing the mass difference between the heavy-labeled and the "light" (natural abundance) counterparts, researchers can accurately quantify relative changes in protein abundance between different cell populations.[3][6]
While lysine (B10760008) and arginine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion,[7] other amino acids, such as valine, can be employed for specific research questions. The use of a heavy-labeled valine standard is particularly advantageous when studying proteins with a low abundance of lysine and arginine residues or when investigating specific metabolic pathways where valine plays a key role. One study, for instance, successfully used heavy-labeled leucine (B10760876) to investigate the Akt1/PKBα signaling pathway. This demonstrates the feasibility of using alternative amino acids for targeted quantitative proteomics.
This document provides a detailed workflow for the quantitative analysis of proteins using a heavy-labeled valine standard, including experimental protocols, data presentation guidelines, and illustrative diagrams of relevant signaling pathways.
Principle of the Workflow
The fundamental principle of this workflow involves growing two populations of cells in media that are identical except for the isotopic composition of valine. One population is cultured in "light" medium containing natural valine, while the other is cultured in "heavy" medium where natural valine is replaced with a stable isotope-labeled version (e.g., ¹³C₅-Valine or ¹³C₅,¹⁵N-Valine).
After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy valine into the proteome, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[2] Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are extracted, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[8] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated valine isotope. The ratio of the signal intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein in the two samples.[6]
Experimental Workflow Diagram
Caption: Workflow for quantitative proteomics using a heavy-labeled valine standard.
Application Notes
The use of a heavy-labeled valine standard is applicable to a wide range of research areas, particularly for studying signaling pathways that regulate cell growth, proliferation, and metabolism.
Analysis of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quantitative proteomics using a heavy-valine standard can be employed to investigate changes in the expression levels of key proteins within this pathway in response to therapeutic interventions.
Example Application: A cancer cell line is cultured in both "light" and "heavy" valine media. The "heavy" cells are treated with a novel ERK inhibitor, while the "light" cells serve as a vehicle-treated control. By comparing the proteomes, researchers can identify which proteins in the MAPK/ERK pathway are up- or downregulated upon inhibitor treatment, providing insights into the drug's mechanism of action and potential off-target effects.
Caption: Overview of the MAPK/ERK signaling pathway.
Interrogation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that governs cell survival, growth, and metabolism. Its aberrant activation is frequently observed in human cancers. A study on burn injuries utilized heavy-labeled leucine to quantify changes in Akt1/PKBα, demonstrating the utility of heavy amino acid labeling in studying this pathway. Similarly, a heavy-valine standard can be used to quantify the expression changes of AKT isoforms and their downstream effectors in response to various stimuli or inhibitors.
Example Application: To understand the cellular response to a PI3K inhibitor, two populations of cells are labeled with light and heavy valine, respectively. The heavy-labeled cells are treated with the inhibitor. After quantitative proteomic analysis, changes in the abundance of proteins downstream of AKT, such as mTOR, GSK3β, and FOXO transcription factors, can be precisely measured, revealing the drug's impact on the entire pathway.
Caption: Key components of the PI3K/AKT signaling pathway.
Elucidation of the mTOR Signaling Pathway
The mechanistic Target of Rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids like valine. Studies have shown that valine can activate the mTORC1 pathway.[9] Using a heavy-valine standard allows for the direct investigation of how cellular proteomes respond to mTOR inhibitors or nutrient deprivation, providing a detailed view of the metabolic reprogramming that occurs.
Example Application: To study the effect of valine deprivation on the proteome, cells are cultured in complete medium with heavy valine and in a valine-deficient medium with light valine. The quantitative comparison will reveal how the absence of this essential amino acid affects the expression of proteins involved in protein synthesis (e.g., ribosomal proteins, translation initiation factors) and autophagy, both of which are regulated by mTOR.
Caption: Simplified diagram of the mTOR signaling pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Heavy Valine
Materials:
-
SILAC-grade cell culture medium deficient in valine (e.g., DMEM, RPMI-1640)
-
"Light" L-Valine (natural abundance)
-
"Heavy" L-Valine (e.g., ¹³C₅-L-Valine or ¹³C₅,¹⁵N-L-Valine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents (e.g., PBS, trypsin-EDTA, antibiotics)
-
Cell line of interest
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the valine-deficient medium according to the manufacturer's instructions.
-
Prepare two separate media formulations:
-
Light Medium: Supplement the valine-deficient medium with "light" L-Valine to the normal physiological concentration.
-
Heavy Medium: Supplement the valine-deficient medium with "heavy" L-Valine to the same final concentration as the light medium.
-
-
Add dFBS to a final concentration of 10% (or as required by the cell line) and other necessary supplements (e.g., antibiotics, glutamine).
-
Filter-sterilize both media using a 0.22 µm filter.
-
-
Cell Adaptation and Labeling:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure maximum incorporation of the labeled valine.[10]
-
Monitor the incorporation efficiency by analyzing a small aliquot of protein extract from the "heavy"-labeled cells by LC-MS/MS after a few passages. Greater than 95% incorporation is recommended.
-
Note: Some cell lines may exhibit slower growth rates in SILAC media. It is important to monitor cell health and morphology during the adaptation phase.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, subject the two cell populations to the desired experimental conditions (e.g., drug treatment, growth factor stimulation, or nutrient deprivation).
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit or similar
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 StageTips or equivalent for peptide desalting
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" labeled cells separately.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (typically 20-50 µg of each).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested peptide mixture with formic acid.
-
Desalt and concentrate the peptides using C18 StageTips according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS and Data Analysis
Instrumentation and Software:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Proteomics data analysis software capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer, Skyline).
Procedure:
-
LC-MS/MS Analysis:
-
Inject the resuspended peptide sample into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase chromatography gradient.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package.
-
Configure the software to search a relevant protein database and specify the heavy valine label as a variable modification.
-
The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios.
-
Normalize the H/L ratios to account for any minor mixing errors.
-
-
Bioinformatics Analysis:
-
Filter the quantified proteins based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds.
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed proteins to identify significantly affected biological processes and signaling pathways.[12]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of Quantitative Proteomics Data for MAPK/ERK Pathway Proteins
| Protein Name | Gene Name | H/L Ratio | p-value | Regulation |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.45 | 0.001 | Downregulated |
| Mitogen-activated protein kinase 3 | MAPK3 | 0.52 | 0.003 | Downregulated |
| Dual specificity mitogen-activated protein kinase kinase 1 | MAP2K1 | 1.10 | 0.850 | Unchanged |
| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | 0.98 | 0.910 | Unchanged |
| Son of sevenless homolog 1 | SOS1 | 2.15 | 0.012 | Upregulated |
Table 2: Example of Quantitative Proteomics Data for PI3K/AKT Pathway Proteins
| Protein Name | Gene Name | H/L Ratio | p-value | Regulation |
| AKT serine/threonine kinase 1 | AKT1 | 0.95 | 0.750 | Unchanged |
| Phosphatidylinositol 3-kinase catalytic subunit alpha | PIK3CA | 1.05 | 0.820 | Unchanged |
| Glycogen synthase kinase-3 beta | GSK3B | 3.50 | 0.0005 | Upregulated |
| Forkhead box protein O1 | FOXO1 | 0.30 | 0.002 | Downregulated |
Table 3: Example of Quantitative Proteomics Data for mTOR Pathway Proteins
| Protein Name | Gene Name | H/L Ratio | p-value | Regulation |
| Mechanistic target of rapamycin kinase | MTOR | 0.60 | 0.021 | Downregulated |
| Ribosomal protein S6 kinase B1 | RPS6KB1 | 0.48 | 0.008 | Downregulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 0.55 | 0.015 | Downregulated |
| Unc-51 like autophagy activating kinase 1 | ULK1 | 2.80 | 0.001 | Upregulated |
Potential Challenges and Considerations
-
Metabolic Conversion of Valine: While less common than the arginine-to-proline conversion, it is important to be aware of the potential for metabolic conversion of valine to other amino acids. This can be assessed during the data analysis by searching for unexpected mass shifts in other amino acid residues.
-
Incomplete Labeling: Incomplete incorporation of the heavy valine can lead to inaccurate quantification. It is crucial to ensure >95% labeling efficiency through sufficient cell doublings and to verify this by mass spectrometry.
-
Auxotrophic Cell Lines: For cell lines that are auxotrophic for valine, the labeling efficiency will be higher and more straightforward to achieve. For non-auxotrophic cell lines, it is essential to use a valine-free medium and dialyzed serum to minimize the presence of unlabeled valine.
By following these detailed protocols and considering the potential challenges, researchers can successfully implement a quantitative proteomics workflow using a heavy-labeled valine standard to gain valuable insights into complex biological processes and signaling pathways.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 代謝標識と化学選択的ライゲーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. タンパク質アッセイに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Proteomics Studies with Fmoc-L-Val-OH-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, SILAC enables highly accurate relative quantification of protein abundance between different experimental conditions.[1][2]
Fmoc-L-Val-OH-13C5,15N is a protected, stable isotope-labeled form of the essential amino acid valine. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis, allowing for the generation of isotopically labeled peptide standards for targeted proteomics.[3] In the context of SILAC, the free labeled L-Valine-13C5,15N (after removal of the Fmoc group) is supplied to cells in culture, leading to its incorporation into newly synthesized proteins. This results in a predictable mass shift in valine-containing peptides, which can be readily detected and quantified by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting proteomics experiments using this compound, with a focus on the SILAC methodology.
Core Applications
-
Quantitative Analysis of Global Proteome Changes: Elucidate changes in protein expression in response to drug treatment, disease progression, or varying cellular states.[2]
-
Studying Post-Translational Modifications (PTMs): Investigate dynamic changes in PTMs such as phosphorylation, ubiquitination, and acetylation.[2]
-
Protein-Protein Interaction Studies: Differentiate specific interaction partners from non-specific background proteins in immunoprecipitation experiments.[4]
-
Pulse-SILAC for Protein Turnover Analysis: Monitor the synthesis and degradation rates of proteins over time.
Experimental Design: A SILAC Workflow
A typical SILAC experiment is divided into two main phases: the adaptation phase and the experimental phase.
Phase 1: Adaptation (Labeling)
The initial phase involves growing the cell population in a specially formulated medium where a standard amino acid (e.g., L-Valine) is replaced with its heavy isotopic counterpart (e.g., L-Valine-13C5,15N). This phase requires a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the heavy amino acid into the cellular proteome.[5][6]
Phase 2: Experimental
Once the cells are fully labeled, they can be subjected to the desired experimental conditions. For example, one cell population (e.g., "heavy" labeled) can be treated with a drug, while the other population ("light" or another "medium" heavy label) serves as a control. Following the experimental treatment, the cell populations are combined for subsequent processing and analysis.[7]
Below is a graphical representation of the general SILAC experimental workflow.
Protocols
Protocol 1: SILAC Labeling of Adherent Cells with Heavy Valine
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Arginine, L-Lysine, and L-Valine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Valine.
-
"Heavy" L-Valine-13C5,15N.
-
"Light" L-Arginine and L-Lysine (if not already in the medium).
-
"Heavy" L-Arginine (e.g., 13C6) and L-Lysine (e.g., 13C6,15N2) for a standard SILAC experiment (optional, can be combined with heavy Valine for multi-amino acid labeling).
-
Penicillin-Streptomycin solution.
-
Adherent cell line of interest.
-
Standard cell culture flasks, plates, and incubator.
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the amino acid-deficient medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Arginine, "light" L-Lysine, and "light" L-Valine at their normal physiological concentrations.
-
Heavy Medium: Reconstitute the amino acid-deficient medium as above. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, "light" L-Arginine and L-Lysine, and "heavy" L-Valine-13C5,15N.
-
-
Cell Adaptation:
-
Culture the cells in the "Heavy Medium" for at least five to six cell doublings to ensure >95% incorporation of the heavy valine.[5]
-
Culture a parallel set of cells in the "Light Medium".
-
Monitor cell morphology and doubling time to ensure that the SILAC medium does not adversely affect cell health.
-
-
Verification of Label Incorporation (Optional but Recommended):
-
After 5-6 doublings, harvest a small aliquot of cells from the "Heavy Medium" population.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.
-
Confirm that the vast majority of valine-containing peptides show the expected mass shift.
-
Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion
Materials:
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Ammonium (B1175870) Bicarbonate.
-
Trypsin (mass spectrometry grade).
-
Acetonitrile (ACN).
-
Formic Acid.
Procedure:
-
Cell Lysis:
-
Wash the "light" and "heavy" cell populations with cold PBS.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Reduction and Alkylation:
-
Add DTT to the protein lysate to a final concentration of 5-10 mM and incubate at 56-60°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15-20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[5]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
Dry the purified peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.[7]
-
The software will identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.
-
Protein ratios are then calculated from the corresponding peptide ratios.
-
Data Presentation: Example from a SILAC Study of EphB2 Signaling
The following table is a representative example of how quantitative data from a SILAC experiment can be presented. This hypothetical data is based on studies of the EphB2 receptor tyrosine kinase signaling pathway, where cells were stimulated with the ephrin-B1 ligand.[8]
| Protein Name | Gene Symbol | Stimulated/Control Ratio (H/L) | Log2 Fold Change | p-value | Regulation |
| Ephrin type-B receptor 2 | EPHB2 | 3.52 | 1.82 | <0.001 | Upregulated |
| Src substrate cortactin | CTTN | 2.15 | 1.10 | <0.01 | Upregulated |
| Focal adhesion kinase 1 | PTK2 | 0.48 | -1.06 | <0.01 | Downregulated |
| Tyrosine-protein phosphatase non-receptor type 11 | PTPN11 (Shp2) | 1.89 | 0.92 | <0.05 | Upregulated |
| Ras GTPase-activating protein 1 | RASA1 | 1.65 | 0.72 | <0.05 | Upregulated |
| N-chimaerin | CHN2 | 1.58 | 0.66 | >0.05 | Not Significant |
| Nischarin | NISCH | 0.61 | -0.71 | <0.05 | Downregulated |
Visualization of Experimental Concepts
SILAC Quantification Principle
The following diagram illustrates the principle of quantification in a SILAC experiment at the peptide level.
Example Signaling Pathway: EphB2 Forward Signaling
SILAC proteomics is a powerful tool for dissecting signaling pathways. Below is a simplified representation of the EphB2 forward signaling pathway, which can be investigated using the methods described. Upon binding of its ligand (ephrin-B), the EphB2 receptor becomes phosphorylated, leading to the recruitment and activation of downstream signaling molecules.[9]
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 4. chempep.com [chempep.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Phosphotyrosine Proteomics of EphB2 Signaling by Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
Application Notes and Protocols for the Use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into synthetic peptides via solid-phase peptide synthesis (SPPS). The inclusion of this stable isotope-labeled valine residue is a powerful technique for quantitative proteomics, structural biology, and metabolic flux analysis. The ¹³C and ¹⁵N labels provide a distinct mass shift for unambiguous detection and quantification by mass spectrometry (MS) and are valuable probes in nuclear magnetic resonance (NMR) studies, without altering the chemical properties of the amino acid. These protocols address the specific challenges associated with the coupling of the sterically hindered valine residue and provide recommendations for optimal coupling reagents and conditions.
Introduction to Fmoc-L-Val-OH-¹³C₅,¹⁵N in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry.[1][2] This methodology allows for the efficient and stepwise assembly of peptide chains on a solid support. The use of isotopically labeled amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, has become an indispensable tool in various fields of biomedical research.
The incorporation of stable isotopes does not alter the chemical reactivity of the amino acid, allowing for its seamless integration into standard SPPS protocols.[3] However, L-Valine is a β-branched amino acid, which presents significant steric hindrance during the coupling reaction. This can lead to incomplete reactions and lower yields if not properly addressed. Therefore, the choice of coupling reagent and reaction conditions is critical for the successful incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount to overcoming the steric hindrance of valine and achieving high coupling efficiency. Below is a summary of commonly used coupling reagents, with recommendations for their use with Fmoc-L-Val-OH-¹³C₅,¹⁵N.
| Coupling Reagent Class | Reagent Name | Base | Key Advantages | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU | DIPEA, NMM | High coupling efficiency, fast reaction times.[4] | Potential for racemization, guanidinylation of the N-terminus if used in excess.[4] |
| Phosphonium Salts | PyBOP | DIPEA, NMM | High coupling efficiency, low racemization. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC/Oxyma | N/A | Cost-effective, minimal side reactions. | Slower reaction rates compared to aminium/uronium salts. |
| Immonium/Uronium Salts | COMU | DIPEA, NMM | High coupling efficiency, safer alternative to benzotriazole-based reagents. | Can be more expensive. |
Recommendation: For the coupling of the sterically hindered Fmoc-L-Val-OH-¹³C₅,¹⁵N, aminium/uronium salts such as HATU or HBTU , or immonium/uronium salts like COMU , are highly recommended due to their high reactivity and proven effectiveness with challenging amino acids. The use of carbodiimides like DIC in conjunction with an additive such as Oxyma is a viable and cost-effective alternative, though longer coupling times or double coupling may be necessary.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing Fmoc-L-Val-OH-¹³C₅,¹⁵N. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Place the resin in a reaction vessel and wash it with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin).
-
Swell the resin in dimethylformamide (DMF) (10 mL/g resin) for at least 30 minutes with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin).
Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N
This protocol describes the use of HATU as the coupling reagent. Molar equivalents are based on the initial loading of the resin.
-
In a separate vial, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring the Coupling Reaction: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
After the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
Chain Elongation
Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and isotopic incorporation, and by analytical HPLC to determine its purity.
Visualizing the Workflow
The following diagrams illustrate the key processes in the solid-phase synthesis of a peptide containing Fmoc-L-Val-OH-¹³C₅,¹⁵N.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Incomplete Fmoc Deprotection of Fmoc-L-Val-OH-13C5,15N
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the isotopically labeled amino acid this compound during solid-phase peptide synthesis (SPPS). While the isotopic labeling is crucial for downstream applications like NMR or mass spectrometry, it does not alter the chemical reactivity concerning deprotection. The challenges discussed are inherent to the valine residue itself.
Frequently Asked Questions (FAQs)
Q1: Why is incomplete Fmoc deprotection a common issue with Fmoc-L-Val-OH?
Incomplete Fmoc deprotection for valine residues is primarily due to two factors:
-
Steric Hindrance: The bulky isopropyl side chain of valine can physically obstruct the approach of the deprotection reagent, typically piperidine (B6355638), to the N-terminal Fmoc group.[1] This slows down the reaction kinetics compared to less hindered amino acids like glycine (B1666218) or alanine.
-
Peptide Aggregation: Sequences rich in hydrophobic amino acids, including valine, are prone to forming secondary structures like β-sheets on the resin.[2][3] This aggregation can sequester the N-terminus, making it inaccessible to the deprotection solution and leading to failed deprotection cycles.[1][3]
Q2: How can I detect that the Fmoc group was not completely removed from the valine residue?
Several analytical and qualitative methods can be used to diagnose incomplete Fmoc deprotection:
-
Qualitative Colorimetric Tests:
-
Quantitative UV-Vis Spectrophotometry:
-
Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution in real-time. The removal of the Fmoc group releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine that absorbs strongly around 301 nm.[1][4][5] Incomplete deprotection results in a lower-than-expected absorbance reading.
-
-
Chromatography and Mass Spectrometry:
-
Reverse-Phase HPLC (RP-HPLC): Analysis of the crude peptide after cleavage will show the desired product and potentially a significant byproduct peak. The Fmoc-protected peptide is more hydrophobic and will typically have a longer retention time than the target peptide.[4][6]
-
Mass Spectrometry (MS): This is the most definitive method. The mass of the byproduct will correspond to the mass of the desired peptide plus the mass of the Fmoc group (222.2 Da). This is often observed as an M+222.2 peak.[4][7]
-
Q3: What are the consequences of incomplete Fmoc deprotection during synthesis?
If the Fmoc group is not removed from the valine residue, the subsequent amino acid cannot be coupled. This leads to two major impurities that complicate purification:[4]
-
Deletion Sequences: The final crude product will contain a significant amount of peptide in which the valine residue is the C-terminal amino acid (or the sequence is truncated at the point of failure).
-
Fmoc-Adducts: If the synthesis is carried to completion, the final cleavage from the resin will yield the full-length target peptide alongside the full-length peptide with the Fmoc group still attached to the valine nitrogen.
Q4: What optimization strategies can I employ to improve deprotection efficiency for Fmoc-L-Val-OH?
For sterically hindered residues like valine, standard deprotection protocols may be insufficient. Consider the following optimizations:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. A common strategy is to perform a "double deprotection," where the standard cycle (e.g., 2 x 10 minutes) is repeated.[2][8]
-
Use a Stronger Base: Adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 2% DBU / 20% piperidine in DMF) can significantly accelerate Fmoc removal.[2][8]
-
Address Peptide Aggregation: For "difficult sequences," introduce chaotropic agents or modify the solvent system to disrupt secondary structure formation.[2][3]
-
Increase Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can improve reaction kinetics, although this should be done with caution to avoid potential side reactions.
Q5: Are there effective alternatives to piperidine for deprotecting sterically hindered amino acids?
Yes, other secondary amines have been shown to be effective and can be used as alternatives to piperidine:
-
4-Methylpiperidine (4-MP): This reagent has similar efficacy to piperidine but is not as strictly controlled in some regions.[9][10] It is a viable one-to-one replacement in standard protocols.
-
Piperazine (B1678402) (PZ): Studies have shown piperazine to be an effective deprotection reagent, though it may require slightly longer reaction times for hindered residues compared to piperidine.[7]
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of Valine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Data Summary
The efficiency of Fmoc deprotection is highly dependent on the steric hindrance of the amino acid residue. While specific quantitative data for this compound is sequence-dependent, the following table illustrates the general principle by comparing deprotection kinetics for a non-hindered versus a sterically hindered amino acid.
| Deprotection Reagent (Time) | Amino Acid Type | Typical Deprotection Efficiency | Key Considerations |
| 20% Piperidine/DMF (3 min) | Non-Hindered (e.g., Gly, Ala) | > 80% | Standard, fast deprotection. |
| 20% Piperidine/DMF (3 min) | Sterically Hindered (e.g., Val, Arg(Pbf)) | < 60% | Insufficient time for complete removal.[11] |
| 20% Piperidine/DMF (10 min) | Non-Hindered (e.g., Gly, Ala) | > 99% | Generally complete. |
| 20% Piperidine/DMF (10 min) | Sterically Hindered (e.g., Val, Arg(Pbf)) | ~95-99% | Generally sufficient, but may still be incomplete in aggregated sequences.[7][11] |
| 2% DBU, 20% Piperidine/DMF (10 min) | Sterically Hindered (e.g., Val, Arg(Pbf)) | > 99.5% | Stronger base accelerates removal, useful for difficult cases. |
Experimental Protocols
Protocol 1: Qualitative Detection with the Kaiser Test [2]
This test is performed after the Fmoc deprotection step to confirm the presence of a free primary amine.
-
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol.
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of peptide-resin (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color.
-
-
Interpretation:
-
Positive (Deprotection Complete): Resin beads and solution turn a deep blue.
-
Negative (Deprotection Incomplete): Resin beads remain yellow or colorless.
-
Protocol 2: Optimized Double Deprotection for Valine
This protocol is recommended when coupling Fmoc-L-Val-OH or when the N-terminal residue to be deprotected is Valine.
-
Reagent: 20% (v/v) piperidine in high-purity DMF.
-
Procedure:
-
Wash the peptide-resin with DMF (3x).
-
Add the deprotection solution to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the peptide-resin thoroughly with DMF (at least 5x) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm complete deprotection before proceeding to the coupling step.
-
Protocol 3: Analytical RP-HPLC for Purity Assessment [5]
This protocol provides a general method for analyzing the crude peptide after cleavage.
-
Sample Preparation:
-
Cleave a small amount of peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Interpretation: Look for a main peak (target peptide) and a later-eluting peak (more hydrophobic Fmoc-adduct). Integrate the peak areas to estimate purity. Couple with MS for definitive peak identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-L-Val-OH-¹³C₅,¹⁵N during Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with Fmoc-L-Val-OH-¹³C₅,¹⁵N?
Low coupling efficiency with Fmoc-L-Val-OH, including its isotopically labeled forms, is primarily due to the steric hindrance caused by its bulky β-branched side chain (isopropyl group). This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. While isotopic labeling itself is unlikely to significantly alter the chemical reactivity, the inherent steric challenges of valine remain the principal cause of incomplete coupling reactions.
Q2: What are the initial and most straightforward steps to improve the coupling efficiency of this amino acid?
For difficult couplings involving sterically hindered residues like valine, several simple adjustments to your standard protocol can be effective:
-
Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.
-
Increased Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents.
-
Extended Coupling Time: Increase the reaction time to allow for the slower acylation process.[1]
Q3: Which coupling reagents are recommended for sterically hindered amino acids like Fmoc-L-Val-OH-¹³C₅,¹⁵N?
The choice of coupling reagent is critical. For challenging couplings, more potent activating reagents are recommended. Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[2]
-
Phosphonium Salts: Reagents like PyBOP® and PyAOP® are highly effective for hindered couplings.[3][4]
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are widely used and very efficient.[3][5] HATU, in particular, is often cited for its high reactivity with less epimerization.[3] COMU is a newer generation reagent with coupling efficiencies comparable to HATU and is considered safer than benzotriazole-based reagents.[3][6][7]
Q4: Can the choice of base and solvent impact the coupling efficiency?
Yes, both the base and solvent play a significant role.
-
Base: N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[1][6]
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent. However, for sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4] Ensuring the resin is properly swelled in the chosen solvent is also crucial for reaction efficiency.[8]
Q5: Are there any specific considerations for the isotopically labeled Fmoc-L-Val-OH-¹³C₅,¹⁵N?
The primary considerations for the isotopically labeled version are the same as for the unlabeled compound, focusing on overcoming steric hindrance. The stable isotopes (¹³C and ¹⁵N) do not change the fundamental chemical properties or steric bulk of the valine side chain. Therefore, the troubleshooting strategies outlined for Fmoc-L-Val-OH are directly applicable.
Troubleshooting Guide
Problem: Incomplete Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N
This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency.
Step 1: Initial Protocol Modifications
Before changing the core chemistry, optimize the existing protocol parameters.
-
Action 1: Double Couple. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.
-
Action 2: Increase Reagent Concentration. Elevate the concentration of the amino acid and coupling reagent solutions, for instance, to 0.5 M, to favor the bimolecular reaction.[9]
-
Action 3: Extend Reaction Time. Prolong the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
Step 2: Evaluation of Coupling Reagents
If initial modifications are insufficient, consider using a more powerful coupling reagent. The table below summarizes key characteristics of recommended reagents for hindered couplings.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | High reactivity, fast reaction times, low racemization.[3] | More expensive, can cause guanidinylation of the free N-terminus.[5] |
| HCTU | Aminium/Uronium Salt | More cost-effective than HATU with good reactivity. | |
| COMU | Aminium/Uronium Salt | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[3][6][7] | |
| PyBOP® | Phosphonium Salt | Effective for hindered couplings, minimal side reactions like guanidinylation.[5] | Solutions in DMF have moderate stability.[5] |
| PyAOP® | Phosphonium Salt | Highly effective, especially for N-methyl amino acids.[3] |
Step 3: Advanced Strategies for Difficult Sequences
For persistently low coupling yields, especially in sequences prone to aggregation, more advanced techniques may be necessary.
-
Incorporate Backbone Protection: Use of pseudoproline dipeptides or Dmb-protected amino acids can disrupt secondary structure formation, which often contributes to poor coupling efficiency.[4]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up peptide aggregates.[4]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., using a microwave peptide synthesizer) can significantly increase the reaction rate.
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Val-OH-¹³C₅,¹⁵N (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with fresh reagents.
-
Agitate at room temperature for another 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free secondary amine is not present).
-
After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Coupling using DIC/Oxyma Pure
-
Fmoc-Deprotection: As described in Protocol 1.
-
Washing: As described in Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (5 eq.) and Oxyma Pure (5 eq.) in DMF.
-
Add DIC (5 eq.) to the amino acid solution.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the solution to the resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Washing: As described in Protocol 1.
Visualizations
Caption: A workflow for troubleshooting low coupling efficiency.
Caption: Comparison of coupling reagent classes for SPPS.
References
- 1. mesalabs.com [mesalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Mass Spectrometry for ¹³C,¹⁵N-Labeled Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using ¹³C,¹⁵N-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ¹³C and ¹⁵N dual-labeled amino acids in quantitative proteomics?
A1: Dual labeling with ¹³C and ¹⁵N provides the maximum mass shift for labeled peptides, which is highly advantageous for accurate mass spectrometry analysis. This larger mass difference between "heavy" and "light" peptides helps to better separate their signals from background noise, enhancing the specificity and accuracy of quantification, especially for low-abundance proteins or in complex biological samples.[]
Q2: How does isotopic purity of labeled amino acids impact quantitative accuracy?
A2: Isotopic purity, which is the percentage of the desired "heavy" isotope in a labeled compound, is critical for accurate quantification.[2] Impure isotopic labels can introduce significant errors because the presence of unlabeled ("light") or partially labeled versions in the heavy standard can interfere with the signal of the light sample. This interference can artificially inflate the signal of the light species, leading to an underestimation of the true biological change.[2]
Q3: What is arginine-to-proline conversion, and how does it affect SILAC experiments?
A3: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[3] This becomes problematic as it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, which complicates data analysis and can lead to inaccurate protein abundance quantification.[3] This can affect a significant portion of the proteome since many tryptic peptides contain proline.[3]
Q4: What is the recommended labeling efficiency for accurate quantification in SILAC experiments?
A4: For accurate quantification, a labeling efficiency of at least 97% is recommended. This is typically achieved after a minimum of five to six cell doublings in the SILAC medium.[3][4] It is crucial to verify the incorporation efficiency before proceeding with the main experiment.[3]
Q5: What are the most common sources of contamination in stable isotope labeling studies?
A5: Common contaminants include keratins from skin, hair, and dust, as well as polymers like polyethylene (B3416737) glycol (PEG) and polysiloxanes from lab consumables such as detergents and plasticware.[3] These contaminants can suppress the ionization of target peptides and dominate the mass spectra.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of ¹³C,¹⁵N-labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate peptide quantification | Incomplete incorporation of isotopic amino acids. | Ensure cells undergo at least 5-6 doublings in SILAC medium.[3][4] Verify labeling efficiency (>97%) with a preliminary MS analysis.[3][4] Use dialyzed fetal bovine serum (FBS) to minimize unlabeled amino acids.[2] |
| Arginine-to-proline conversion.[3] | Use a cell line known to have low conversion rates. Supply the medium with heavy-labeled proline in addition to heavy arginine. Use software that can account for this conversion during data analysis. | |
| Errors in final sample mixing. | Perform accurate protein concentration measurements (e.g., Bradford assay) before mixing light and heavy samples.[4] Incorporate label-swap replicates to correct for experimental errors.[5] | |
| Isotopic impurity of the labeled standard.[2] | Use high-purity labeled amino acids (>99%).[6] The manufacturer should provide correction factors for any known impurities.[2] | |
| Weak or no signal for labeled peptides | Low abundance of the target peptide.[] | Enrich the target protein or peptide before mass spectrometry using techniques like affinity chromatography.[] |
| Suboptimal mass spectrometer settings.[] | Optimize parameters such as scan time, resolution, and collision energy to improve the signal-to-noise ratio.[] | |
| Sample loss during preparation. | Handle samples carefully, especially during transfer steps. Use low-binding tubes and pipette tips. | |
| High background noise or interfering peaks | Contamination from external sources (e.g., keratins, polymers).[3] | Always wear powder-free nitrile gloves and a clean lab coat.[3] Use dedicated and thoroughly cleaned glassware and plasticware for mass spectrometry samples.[3] |
| Co-elution of an unrelated isobaric peptide.[7] | Improve chromatographic separation by optimizing the LC gradient. Manually inspect the peak profile and exclude outlier peptides from the analysis if necessary.[7] | |
| Poor mass accuracy | Improper mass spectrometer calibration.[7] | Ensure the mass spectrometer is properly tuned and calibrated before sample analysis.[7] Use of internal or external mass standards can improve accuracy.[8] |
| Incorrect peak picking.[9] | Use peak picking software that can accurately distinguish the monoisotopic peak from the ¹³C isotope peaks, especially for weak signals.[9] |
Experimental Protocols
Protocol 1: Verification of Labeling Efficiency
-
Cell Culture : Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[3]
-
Cell Lysis and Protein Digestion : Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel tryptic digestion of the proteins.[3]
-
Mass Spectrometry Analysis : Analyze the resulting peptide mixture using LC-MS/MS.[3]
-
Data Analysis : Search the mass spectrometry data against a relevant protein database. Determine the percentage of heavy amino acid incorporation by comparing the intensities of heavy and light peptide pairs. The goal is to achieve an incorporation rate of over 97%.[3]
Protocol 2: Sample Preparation for Quantitative Proteomics
-
Cell Culture and Labeling : Grow two cell populations in parallel. One in "light" medium and the other in "heavy" medium containing ¹³C,¹⁵N-labeled amino acids (e.g., Arginine and Lysine).[4]
-
Experimental Treatment : Apply the desired experimental treatment to one cell population.[4]
-
Cell Lysis and Protein Quantification : Harvest both cell populations and lyse them separately. Determine the protein concentration for each lysate.[4]
-
Sample Mixing and Digestion : Mix equal amounts of protein from the "light" and "heavy" cell lysates.[4] Digest the combined protein mixture with trypsin.[4]
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis : Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[4]
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The plus one dilemma [matrixscience.com]
Preventing isotopic scrambling with Fmoc-L-Val-OH-13C5,15N.
Welcome to the technical support center for Fmoc-L-Val-OH-¹³C₅,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic scrambling and other common issues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Problem: Isotopic Scrambling Observed in Mass Spectrometry Data
Symptom: Mass spectrometry analysis of the final peptide shows a distribution of isotopic peaks that does not correspond to the expected mass shift for a fully ¹³C₅,¹⁵N-labeled valine residue. Instead of a single, sharp isotopic envelope, you may observe broadening or the appearance of satellite peaks at M+1, M+2, etc., that are inconsistent with natural isotopic abundance.
Potential Cause: Isotopic scrambling, specifically the loss of the ¹³C label at the α-carbon and potential exchange of the ¹⁵N, can occur during the coupling reaction. This is often linked to the formation of a symmetric intermediate, such as an oxazolone (B7731731), which can lead to the abstraction and re-addition of the α-proton. For sterically hindered amino acids like valine, prolonged activation times or the use of certain coupling reagents can promote the formation of this intermediate.
Solutions:
-
Optimize Coupling Reagent and Conditions: The choice of coupling reagent is critical in minimizing the risk of oxazolone formation and subsequent isotopic scrambling.
-
Recommended: Use coupling reagents known to suppress racemization, which is mechanistically related to isotopic scrambling. Carbodiimide-based methods with additives like OxymaPure® or COMU are often preferred for sterically hindered amino acids.[1][2]
-
Use with Caution: Reagents that lead to highly activated esters, if not used under optimal conditions, may increase the risk of side reactions.
-
-
Minimize Pre-activation Time: The longer the activated amino acid exists before coupling to the resin-bound amine, the greater the opportunity for side reactions like oxazolone formation to occur.
-
Protocol Adjustment: Pre-activate the Fmoc-L-Val-OH-¹³C₅,¹⁵N for the shortest time necessary for efficient coupling. This is typically in the range of 1-5 minutes.
-
-
Ensure Efficient Coupling: Incomplete coupling can lead to the need for longer reaction times or double coupling, both of which increase the risk of side reactions.
-
Monitoring: Use a qualitative test like the Kaiser test to ensure the previous coupling step was complete before proceeding with the valine incorporation.
-
Steric Hindrance: For sequences where the N-terminal amino acid is particularly bulky, consider a double coupling strategy with a fresh batch of activated Fmoc-L-Val-OH-¹³C₅,¹⁵N rather than extending the time of a single coupling.
-
Problem: Low Coupling Efficiency of Fmoc-L-Val-OH-¹³C₅,¹⁵N
Symptom: The Kaiser test remains positive (blue beads) after the coupling step, indicating the presence of unreacted free amines on the resin. HPLC analysis of the crude peptide may show a significant deletion peak corresponding to the absence of the valine residue.
Potential Cause: Valine is a β-branched and sterically hindered amino acid, which can make coupling reactions kinetically slow.
Solutions:
-
Choice of Coupling Reagent: Employ a high-efficiency coupling reagent suitable for sterically hindered amino acids. HATU, HCTU, and DIC/Oxyma are generally effective choices.[3]
-
Double Coupling: If a single coupling is found to be insufficient, a second coupling with fresh reagents is a reliable strategy to drive the reaction to completion.
-
Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can improve coupling efficiency.
-
Reaction Time: While minimizing pre-activation is crucial, the coupling reaction time itself may need to be extended to 1-2 hours to ensure completion.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A1: Isotopic scrambling refers to the process where the isotopic labels on a molecule are unintentionally redistributed or lost. For Fmoc-L-Val-OH-¹³C₅,¹⁵N, the primary concern is the potential loss of the ¹³C label at the α-carbon. This can occur through a chemical mechanism that involves the removal and subsequent re-addition of the α-proton. If the proton is replaced by a proton from the solvent or another reagent, the isotopic label at that position is lost. This compromises the integrity of the labeled peptide, affecting its use as an internal standard in quantitative mass spectrometry and complicating data analysis in NMR studies.
Q2: Which coupling reagents are best to prevent isotopic scrambling when incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A2: While direct comparative studies on isotopic scrambling for this specific labeled amino acid are not extensively available, the underlying mechanism is closely related to racemization. Therefore, coupling reagents and conditions that are known to minimize racemization are recommended. The use of carbodiimides like DIC in combination with an additive such as OxymaPure® is a robust choice that balances high coupling efficiency with a low risk of side reactions.[1] Uronium/aminium salt-based reagents like HATU and HCTU are also highly effective for coupling sterically hindered amino acids but should be used with optimized pre-activation times.[3]
Q3: Can I use heat to improve the coupling efficiency of Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A3: While microwave-assisted peptide synthesis can enhance coupling efficiency for difficult sequences, the use of elevated temperatures should be approached with caution. Increased temperature can accelerate side reactions, including oxazolone formation, which is a likely precursor to isotopic scrambling and racemization. If you choose to use elevated temperatures, it is crucial to use a coupling method that is tolerant to heat and minimizes the use of strong bases that can promote epimerization.[4]
Q4: How can I confirm if isotopic scrambling has occurred in my synthesized peptide?
A4: High-resolution mass spectrometry is the primary method for detecting isotopic scrambling. You should carefully analyze the isotopic cluster of your final peptide. The observed mass distribution should be compared to the theoretical distribution for a peptide containing the fully labeled valine residue. Any significant deviation, such as an unexpectedly high M+0 or M+1 peak after accounting for natural isotopic abundance, is indicative of scrambling.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reaction Rate | Risk of Side Reactions (e.g., Racemization) | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[3] |
| HCTU | Aminium/Uronium Salt | Fast | Low | A reliable and cost-effective option for routine and difficult couplings.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate-Fast | Very Low | OxymaPure® is a highly effective additive for minimizing racemization with carbodiimides.[1][2] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from uronium salts. |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-L-Val-OH-¹³C₅,¹⁵N using DIC/OxymaPure®
This protocol is designed to minimize the risk of isotopic scrambling by avoiding prolonged pre-activation and using a racemization-suppressing additive.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (4 equivalents) and OxymaPure® (4 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (4 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Visualizations
Caption: Plausible mechanism of isotopic scrambling via an oxazolone intermediate.
Caption: Troubleshooting decision tree for isotopic scrambling.
References
Side reactions during the synthesis of peptides with Fmoc-L-Val-OH-13C5,15N.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-L-Val-OH-13C5,15N. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of peptides containing this isotopically labeled, sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: My final peptide yield is significantly lower than expected after incorporating this compound. What are the most likely causes?
Low peptide yield is a common issue, particularly when dealing with sterically hindered amino acids like valine. The primary causes are typically:
-
Incomplete Coupling: The bulky side chain of valine can physically impede the coupling reaction, preventing it from going to completion.[1] This results in truncated sequences that are capped in the next step and washed away.
-
Peptide Aggregation: Sequences rich in hydrophobic residues like valine are prone to forming secondary structures (e.g., β-sheets) on the resin.[2][3] This aggregation can block reactive sites, leading to failed deprotection and coupling steps, which results in deletion sequences.[4][5]
-
Diketopiperazine (DKP) Formation: If the labeled valine is the second amino acid to be coupled, the resulting dipeptide-resin is susceptible to intramolecular cyclization to form a diketopiperazine.[2][6] This cleaves the dipeptide from the resin, terminating chain growth prematurely.[7]
Q2: My HPLC analysis shows a peak with the correct mass for my peptide, but it has a shoulder or a closely eluting impurity. Could this be a side reaction related to the valine residue?
Yes, this is a classic sign of racemization (or epimerization), where the L-valine isomerizes to D-valine during the synthesis.[8] The resulting diastereomeric peptide often has slightly different chromatographic properties. Racemization is a significant risk during the carboxyl group activation step required for coupling.[2][9] Key factors that promote racemization include:
-
Type of Base: Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can increase the rate of racemization compared to bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9]
-
Coupling Reagents: While most modern coupling reagents are designed to minimize racemization, prolonged activation times or the absence of racemization-suppressing additives can lead to epimerization.[9]
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial, especially when using carbodiimide-type condensing agents, as they form active esters that are less prone to racemization.[2][9]
Q3: The coupling of this compound is consistently slow and incomplete, as confirmed by a positive Kaiser test. How can I improve the coupling efficiency?
Due to its β-branching and steric bulk, valine is one of the more difficult amino acids to couple efficiently.[1] To overcome this challenge, several strategies can be employed:
-
Change Coupling Reagent: Switch to a more potent coupling reagent. Uronium/aminium salts like HBTU, HATU, or HCTU are generally more effective for hindered couplings than carbodiimides like DIC alone.[10]
-
Extended Coupling Time: Simply increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) or using microwave-assisted synthesis can provide the energy needed to overcome the activation barrier, dramatically increasing reaction speed and completeness.[2][11]
Q4: My synthesis seems to stall after adding a few amino acids following the labeled valine, and I'm seeing incomplete Fmoc deprotection. What's happening?
This is a strong indication of on-resin peptide aggregation.[3] The growing peptide chains, particularly if they contain multiple hydrophobic residues, can fold and associate with each other, trapping the N-terminal Fmoc group and preventing the piperidine (B6355638) solution from accessing it.[2][11] This leads to a significant portion of the peptide chains being excluded from further elongation, resulting in deletion sequences.
To disrupt aggregation, consider the following:
-
Solvent Change: Swap DMF for a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO.[2][5]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and/or deprotection solutions can help break up secondary structures.
-
Use of Pseudoprolines: If the sequence allows, incorporating pseudoproline dipeptides can introduce a "kink" into the peptide backbone, effectively disrupting aggregation.[2]
-
Specialized Deprotection Reagents: For severe aggregation, using a stronger deprotection solution, such as one containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may be necessary.[12] However, use DBU with caution as it can promote other side reactions like aspartimide formation.[12][13]
Troubleshooting Guides
Guide 1: Incomplete Coupling of this compound
This guide provides a systematic approach to resolving incomplete coupling issues.
Workflow for Troubleshooting Incomplete Coupling
Caption: A logical workflow for resolving incomplete coupling of sterically hindered amino acids.
Guide 2: Racemization of the Valine Residue
Racemization introduces hard-to-separate impurities. The following table summarizes key factors and mitigation strategies.
| Factor | High Racemization Risk | Recommended Mitigation Strategy |
| Base | Triethylamine (TEA) | Use a more sterically hindered base like DIPEA or NMM .[9] |
| Coupling Reagent | Carbodiimides (e.g., DIC) used alone | Always use in combination with an additive like Oxyma or HOBt .[9] |
| Activation Time | Prolonged pre-activation | Minimize the time between activation of the amino acid and its addition to the resin. |
| Additives | None | Add 1 equivalent of HOBt, 6-Cl-HOBt, or Oxyma to the coupling cocktail.[2] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This test detects free primary amines on the resin, indicating incomplete coupling.
Reagents:
-
Solution A: 5 g Ninhydrin in 100 mL ethanol (B145695).
-
Solution B: 80 g Phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
Procedure:
-
Take a small sample of resin (1-5 mg) from the reaction vessel and place it in a small glass test tube.
-
Wash the resin beads 3-5 times with DMF, then with ethanol to remove residual solvents and reagents.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the tube at 110°C for 3-5 minutes.[14]
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple: Indicates a high concentration of free amines (significant incomplete coupling).
-
Faint Blue: Indicates a low level of incomplete coupling.
-
Yellow/Colorless: Indicates the absence of primary amines (coupling is complete).
-
Protocol 2: Test Cleavage and HPLC/MS Analysis
Perform a small-scale cleavage to analyze the peptide before committing to the full batch.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Procedure:
-
Dry a small sample of the peptidyl-resin (10-20 mg) under vacuum.
-
Add ~200 µL of the cleavage cocktail to the resin in a microcentrifuge tube.
-
Let the reaction proceed at room temperature for 2-3 hours with occasional shaking.
-
Filter the cleavage mixture away from the resin beads (e.g., using a cotton plug in a pipette tip).
-
Precipitate the crude peptide by adding the TFA solution to a tube of ice-cold diethyl ether (approx. 10x the volume of the TFA).
-
Centrifuge the sample to pellet the precipitated peptide.
-
Decant the ether, wash the pellet once more with cold ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and Mass Spectrometry (MS) analysis to check for purity, correct mass, and presence of side products like deletions or diastereomers.
Mandatory Visualizations
Mechanism of Racemization
Caption: Racemization of an activated amino acid proceeds through a planar oxazolone intermediate.
Mechanism of Diketopiperazine (DKP) Formation
Caption: DKP formation is an intramolecular side reaction that cleaves the dipeptide from the resin.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. academic.oup.com [academic.oup.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
How to improve the yield of peptide synthesis with Fmoc-L-Val-OH-13C5,15N.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of peptide synthesis using Fmoc-L-Val-OH-¹³C₅,¹⁵N. The information provided addresses common challenges associated with sterically hindered and isotopically labeled amino acids in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low peptide yield is a frequent issue in SPPS, particularly when incorporating bulky amino acids like valine. The isotopic labeling of Fmoc-L-Val-OH-¹³C₅,¹⁵N does not alter its chemical reactivity, so the challenges are primarily due to steric hindrance.[1][2]
Q1: I am experiencing a significantly lower than expected peptide yield after incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N. What are the common causes?
Low yield when using Fmoc-L-Val-OH-¹³C₅,¹⁵N can stem from several factors, primarily related to incomplete coupling reactions and peptide aggregation.
Common Causes of Low Yield:
-
Incomplete Coupling: The bulky side chain of valine can sterically hinder the formation of the peptide bond, leading to incomplete reactions.[3] This results in truncated or deletion sequences, which are difficult to separate from the target peptide.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets), especially in sequences containing multiple hydrophobic or β-branched amino acids like valine.[4] This aggregation can block reactive sites, leading to failed couplings and deprotections.[5]
-
Premature Cleavage: While less common with standard resins, highly acid-labile linkers can lead to premature cleavage of the peptide from the resin during synthesis, especially if acidic conditions are inadvertently introduced.[6]
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.[3]
Below is a logical workflow to diagnose the cause of low yield:
Q2: How can I improve the coupling efficiency of the sterically hindered Fmoc-L-Val-OH-¹³C₅,¹⁵N?
Improving the coupling efficiency of valine is critical for achieving a good yield. Here are several strategies:
-
Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient for sterically hindered amino acids.[3] Using a more reactive uronium/aminium salt like HATU or HCTU can significantly improve coupling efficiency.[3][7]
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents to drive the reaction to completion.[8] This is particularly useful for difficult couplings.
-
Increase Reaction Time: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can help ensure complete coupling.[8]
-
Increase Reagent Concentration: Using a higher excess of the Fmoc-L-Val-OH-¹³C₅,¹⁵N and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.[8][9]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions, often leading to higher yields and purities, especially for difficult sequences.[4][10]
| Coupling Reagent | Typical Equivalents | Activation Time | Coupling Time (for Val) | Notes |
| HBTU/HOBt | 3-5 | 1-2 min | 2-4 hours | A standard and effective choice. |
| HATU/DIEA | 3-5 | 1-2 min | 1-2 hours | Highly efficient, especially for hindered amino acids.[3][7] |
| HCTU/DIEA | 3-5 | 1-2 min | 1-2 hours | A cost-effective alternative to HATU with comparable performance.[3][7] |
| DIC/Oxyma | 3-5 | 1-5 min | 2-4 hours | Good for reducing racemization.[1] |
Q3: My peptide sequence is prone to aggregation. What strategies can I employ to minimize this?
Peptide aggregation during SPPS is a major cause of low yield and purity.[4] Here are some techniques to mitigate aggregation:
-
Incorporate Pseudoproline Dipeptides: These dipeptides can be introduced at specific points in the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.
-
Optimize Solvents: Using a solvent mixture like DMF/DMSO (1:1) for the coupling of valine can help to overcome aggregation.[7] Ensure that all solvents are of high quality and fresh.
-
"Difficult Sequence" Protocols: For peptides known to be prone to aggregation, specialized protocols that utilize lower loading resins, elevated temperatures, and aggregation-disrupting additives may be necessary.
Frequently Asked Questions (FAQs)
Q4: Does the isotopic labeling of Fmoc-L-Val-OH-¹³C₅,¹⁵N affect the synthesis protocol?
No, the stable isotope labeling with ¹³C and ¹⁵N does not change the chemical properties of the amino acid.[1] Therefore, the synthesis protocol for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N is the same as for standard Fmoc-L-Val-OH. The primary challenge remains the steric hindrance of the valine side chain.[11]
Q5: What is the Kaiser test and how can it help me troubleshoot my synthesis?
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[8]
-
Positive Result (Intense Blue/Purple): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step. If a positive result is observed after a coupling step, it indicates that the coupling has failed.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines. This is the desired outcome after a successful coupling reaction.
Q6: I've performed a double coupling and the Kaiser test is still positive. What should I do?
If a double coupling fails to go to completion, you can perform a "capping" step. This involves treating the resin with a reagent like acetic anhydride (B1165640) to permanently block any unreacted amino groups.[8] This will prevent the formation of deletion sequences and simplify the purification of the final product.[8]
Q7: What are the key steps in a standard SPPS cycle for incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A typical SPPS cycle involves deprotection, washing, coupling, and washing steps.
Experimental Protocols
Protocol 1: Fmoc Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the solvent from the resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[2]
Protocol 2: Amino Acid Coupling using HATU
This protocol is for the coupling of an Fmoc-amino acid to the deprotected peptide-resin.
-
In a separate vessel, dissolve the Fmoc-L-Val-OH-¹³C₅,¹⁵N (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[8]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered residues like valine, extend this time to 2-4 hours or perform a double coupling.[3][8]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[2]
-
(Optional) Perform a Kaiser test to confirm the absence of free amines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienmag.com [scienmag.com]
Resolving co-elution issues of light and heavy peptides in LC-MS.
Welcome to the technical support center for troubleshooting liquid chromatography-mass spectrometry (LC-MS) analyses. This guide provides solutions for common issues related to the co-elution of light and heavy isotope-labeled peptides, a critical challenge for accurate quantification in proteomics and drug development.
Frequently Asked Questions (FAQs)
Q1: What is peptide co-elution and why is it a problem?
A1: In LC-MS-based quantification, a stable isotope-labeled heavy peptide is used as an internal standard for its corresponding "light" (native) peptide from a biological sample. Co-elution refers to the ideal scenario where both the light and heavy peptide pairs exit the liquid chromatography (LC) column and enter the mass spectrometer at the same time. This is crucial for accurate quantification because it ensures that any variations in ionization efficiency affect both peptides equally. When they do not co-elute perfectly, the ratio of their signals can be skewed, leading to inaccurate concentration measurements.
Q2: My light and heavy peptides are not co-eluting. What are the potential causes?
A2: If your heavy and light peptides are separating chromatographically, several factors could be the cause:
-
Synthesis Errors: The synthetic heavy peptide may have an incorrect amino acid stereoisomer (e.g., a D-amino acid instead of an L-amino acid), which can alter its retention time.[1]
-
Modifications: The native "light" peptide might have a post-translational modification (PTM) that is not present in the synthetic "heavy" standard, causing a shift in its elution profile.
-
C-terminal Amide vs. Carboxylate: The heavy peptide might have been synthesized with a C-terminal amide instead of a carboxylate, or vice-versa, which would change its chromatographic behavior.[1]
-
Sample Matrix Effects: Complex sample matrices can sometimes interfere with the chromatography, affecting the peptides differently.
Q3: How can I confirm that I have a co-elution issue?
A3: You can detect co-elution or poor resolution by:
-
Visual Inspection of Chromatograms: Look for peak shapes that are not symmetrical. Shoulders or split peaks are strong indicators that multiple species are eluting at nearly the same time.[2][3]
-
Extracted Ion Chromatograms (XICs): Overlay the XICs for the light and heavy peptide precursor ions. A clear offset in the apex of the two peaks indicates a co-elution problem.
-
Using a Diode Array Detector (DAD): A DAD can perform peak purity analysis. It acquires UV spectra across the peak; if the spectra are not identical, it suggests the presence of multiple, co-eluting compounds.[3]
-
Mass Spectrometry: Acquiring mass spectra across the eluting peak can reveal different ions, confirming that the peak is not pure.[3]
Troubleshooting Guides
Guide 1: Optimizing Liquid Chromatography
If co-elution is a problem, modifying the chromatographic method is the first line of defense. The goal is to increase the separation (resolution) between the peptides of interest and any interfering species.
A common and effective first step is to adjust the elution gradient. For closely eluting peptides, a shallower gradient provides more time for the column to resolve them.[4][5]
-
Principle: Decreasing the rate of change in the organic mobile phase (e.g., acetonitrile) increases the interaction time of the peptides with the stationary phase, enhancing separation.
-
Action: If your standard gradient is 5-40% acetonitrile (B52724) over 30 minutes, try extending it to 5-40% over 60 minutes. Alternatively, create a segmented gradient that is much shallower around the expected elution time of the target peptides.[6]
-
Initial Run: Perform an initial run with a standard linear gradient (e.g., 5-40% Mobile Phase B in 30 min) to determine the approximate retention time (RT) of the co-eluting pair.
-
Calculate Gradient Slope: Determine the %B/minute of your initial run.
-
Design Focused Gradient: Create a new gradient method.
-
Start with a rapid ramp to ~5% below the elution concentration of your peptides.
-
Implement a shallow gradient segment (e.g., 0.1-0.5% B/min) across the elution window of the target peptides.[5]
-
Follow with a steep ramp to wash the column.
-
-
Equilibration: Ensure the column is properly re-equilibrated at the initial conditions before the next injection.
| Parameter | Standard Gradient | Shallow Gradient | Benefit |
| Gradient Length | 30 min (5-40% B) | 60 min (5-40% B) | Increased Resolution |
| Slope | 1.17% / min | 0.58% / min | Better separation of close eluters[4] |
| Peak Capacity | Lower | Higher | More distinct peaks identified[7][8] |
If gradient optimization is insufficient, the column chemistry may not be suitable for your peptides. Different stationary phases offer different separation selectivities.
-
Principle: Separation is based on the chemical interactions between the peptides and the stationary phase. Changing the chemistry alters these interactions.
-
Action: If you are using a standard C18 column, consider switching to a different chemistry. For example, a Phenyl-Hexyl column provides pi-pi interactions, which can be effective for peptides containing aromatic amino acids. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that separates based on polarity and is effective for very polar peptides that are poorly retained on reversed-phase columns.[9]
| Column Chemistry | Primary Interaction | Best For... |
| C18 (Octadecyl) | Hydrophobic | General purpose, wide range of peptides.[6] |
| C8 (Octyl) | Hydrophobic (less) | Less hydrophobic peptides, shorter retention. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi | Peptides with aromatic residues (Phe, Tyr, Trp). |
| HILIC | Partitioning, H-bonding | Very hydrophilic/polar peptides.[9] |
The mobile phase modifier can significantly impact peptide selectivity.
-
Principle: Ion-pairing agents in the mobile phase, like trifluoroacetic acid (TFA) or formic acid (FA), interact with charged residues on the peptides, altering their overall hydrophobicity and retention.[6]
-
Action: Switching from 0.1% TFA to 0.1% FA (or vice-versa) can alter the elution order and improve the separation of closely eluting species.[6][10] While TFA often provides sharper peaks, FA can result in better MS signal intensity due to reduced ion suppression.[10]
Guide 2: Advanced Separation Techniques - Ion Mobility Spectrometry
When chromatographic methods fail to resolve co-eluting or isobaric peptides, an orthogonal separation technique like ion mobility spectrometry (IMS) is a powerful solution. High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as Differential Mobility Spectrometry (DMS), is often placed between the LC outflow and the mass spectrometer inlet.[11]
-
Principle: FAIMS separates ions in the gas phase based on their different mobilities in high and low electric fields.[12] This separation is based on the ion's size, shape, and charge, providing a separation dimension that is orthogonal to both liquid chromatography (retention time) and mass spectrometry (m/z).[11]
-
Benefit: FAIMS can separate peptides that are chromatographically co-eluting and even those that have the same mass (isobaric), such as peptides with positional isomers of a PTM.[13] It also acts as a filter, reducing chemical noise and improving the signal-to-noise ratio for the target analyte.[11]
-
Installation: Interface the FAIMS device between the ESI source and the mass spectrometer inlet.
-
Optimization: Determine the optimal Compensation Voltage (CV) for your target peptide. This is done by infusing the peptide standard and scanning a range of CV values to find the value that provides the maximum transmission of your ion of interest while filtering out interferences.
-
LC-FAIMS-MS Method: In your LC-MS method, set the FAIMS device to the predetermined fixed CV. As the peptides elute from the column, they will pass through the FAIMS device. Only ions with the correct mobility at that CV will be transmitted to the mass spectrometer for analysis.
-
Stepped CV (Advanced): For analyzing multiple peptides in a single run, a "stepped CV" method can be used, where the CV is changed at different points in the chromatogram to match the elution of different target peptides.
| Method | Description | Improvement |
| LC-MS | Standard analysis | Baseline |
| LC-FAIMS-MS | Adds gas-phase separation | Can resolve co-eluting and isobaric species.[11][13] |
| Signal-to-Noise | Variable | An 18-fold improvement in S/N has been reported for a target peptide at the LLODQ.[11] |
| Proteome Coverage | Standard | Adding FAIMS can increase protein identifications by filtering out interfering ions.[14][15] |
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of column and gradient lengths on peak capacity and peptide identification in nanoflow LC-MS/MS of complex proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 10. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAIMS/Ion Mobility - Yost Research Group [yost.chem.ufl.edu]
- 13. Field Asymmetric Ion Mobility Spectrometry (FAIMS/DMS) Applications | Separation Science [sepscience.com]
- 14. To What Extent is FAIMS Beneficial in the Analysis of Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Purity Assessment of Synthetic Peptides Containing Fmoc-L-Val-OH-¹³C₅,¹⁵N
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fmoc-L-Val-OH-¹³C₅,¹⁵N in synthetic peptide production. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during purity assessment and synthesis.
Frequently Asked Questions (FAQs)
Q1: Does the isotopic labeling of Fmoc-L-Val-OH-¹³C₅,¹⁵N affect its chemical reactivity and coupling efficiency during solid-phase peptide synthesis (SPPS)?
A1: The isotopic labels (¹³C and ¹⁵N) in Fmoc-L-Val-OH-¹³C₅,¹⁵N do not significantly alter the fundamental chemical properties of the amino acid.[1] Therefore, its chemical reactivity and coupling efficiency are expected to be comparable to that of unlabeled Fmoc-L-Val-OH. The primary consideration for successful coupling remains the peptide sequence and the prevention of aggregation.
Q2: What is the expected purity of a synthetic peptide containing Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A2: The expected purity of the final peptide is more dependent on the overall success of the solid-phase peptide synthesis (SPPS) protocol and the purification process rather than the presence of the labeled amino acid itself. However, the isotopic purity of the starting Fmoc-L-Val-OH-¹³C₅,¹⁵N is crucial. If the isotopic enrichment is not high (e.g., >98%), the final product will contain a mixture of the desired labeled peptide and an unlabeled version, which are inseparable by HPLC.
Q3: Can standard analytical techniques like HPLC-MS and NMR be used for purity assessment of peptides containing Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A3: Yes, HPLC-MS and NMR are the primary methods for assessing the purity and identity of synthetic peptides containing isotopic labels.[1][2] However, the presence of the ¹³C and ¹⁵N isotopes will result in a predictable mass shift in the mass spectrum. For NMR analysis, the isotopic labels provide specific signals that can be used for structural and quantitative studies.[2]
Q4: What are the most common impurities to expect in a synthetic peptide containing Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A4: The common impurities are generally the same as those found in standard Fmoc-based SPPS and are sequence-dependent. These can include:
-
Deletion sequences: Resulting from incomplete coupling or deprotection steps.
-
Truncated sequences: Caused by chain termination.
-
Products of side reactions: Such as aspartimide formation.
-
Residual unlabeled peptide: If the starting labeled amino acid has low isotopic purity.[3]
-
Dipeptide impurities: These can be present in the initial Fmoc-amino acid raw material.
Troubleshooting Guides
Guide 1: Low Purity of the Final Peptide Product
Problem: The final peptide product containing Fmoc-L-Val-OH-¹³C₅,¹⁵N shows low purity after HPLC analysis.
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Caption: Workflow for HPLC-MS analysis of labeled peptides.
Protocol 2: NMR Analysis for Purity and Structural Assessment
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., H₂O/D₂O 90/10 or a buffered solution) to a concentration of 0.5-2 mM.
-
The purity of the sample should be as high as possible (>95%) to obtain high-quality spectra.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
-
NMR Spectroscopy:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall impression of the sample's purity and folding state. The complexity of the spectrum will depend on the size of the peptide.
-
2D ¹H-¹³C HSQC: This experiment is particularly useful for analyzing the ¹³C-labeled valine. It will show a correlation peak for each C-H pair, and the chemical shifts of the labeled valine carbons can be used to confirm its incorporation and probe the local environment.
-
2D ¹H-¹⁵N HSQC: This experiment provides a "fingerprint" of the peptide, with one peak for each backbone amide proton (except for proline). The ¹⁵N-labeled valine will give a distinct peak in this spectrum, which can be used for assignment and structural studies.
-
[2]3. Data Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- For purity assessment, look for the presence of unexpected peaks in the 1D and 2D spectra, which could indicate impurities.
- The chemical shifts of the ¹³C and ¹⁵N signals from the labeled valine can be compared to expected values to confirm its identity and provide information about the peptide's secondary structure.
References
Technical Support Center: Isotope-Labeled Peptide Synthesis and Chromatography
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of stable isotope-labeled amino acids, with a specific focus on Fmoc-L-Val-OH-¹³C₅,¹⁵N, in peptide synthesis and subsequent chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Will incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N into my synthetic peptide affect its retention time in reversed-phase high-performance liquid chromatography (RP-HPLC)?
A1: For all practical purposes, no. The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N isotopes does not significantly alter the physicochemical properties, such as hydrophobicity, that govern peptide retention in RP-HPLC. You can expect peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N to co-elute with their unlabeled (light) counterparts. Any observed shift in retention time is typically negligible and within the range of normal experimental variability. In contrast, labeling with deuterium (B1214612) (²H) can sometimes lead to small, observable shifts in retention time.
Q2: Why is the co-elution of heavy and light peptides important?
A2: The co-elution of isotopically labeled internal standards with the target analyte is a fundamental principle for accurate quantification in mass spectrometry-based proteomics. It ensures that both the analyte and the standard experience the same chromatographic conditions and potential matrix effects, which is crucial for reliable and reproducible quantification.
Q3: Can I use the same solid-phase peptide synthesis (SPPS) protocol for Fmoc-L-Val-OH-¹³C₅,¹⁵N as I do for standard Fmoc-L-Val-OH?
A3: Yes, the isotopic labeling of the valine residue does not alter its chemical reactivity. Therefore, you can seamlessly substitute Fmoc-L-Val-OH-¹³C₅,¹⁵N into your standard Fmoc-based solid-phase peptide synthesis protocols without any modifications to the coupling and deprotection steps.
Q4: What is the primary application of peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N?
A4: Peptides incorporating stable isotope-labeled amino acids are primarily used as internal standards in quantitative mass spectrometry (MS) applications. These "heavy" peptides are chemically identical to their endogenous or "light" counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of the target peptide in complex biological samples.
Impact of Fmoc-L-Val-OH-¹³C₅,¹⁵N on Peptide Retention Time: Quantitative Data
As a general principle, the incorporation of stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) does not lead to a discernible shift in retention time during reversed-phase high-performance liquid chromatography (RP-HPLC). The following table provides a representative example of the expected retention times for a model peptide and its isotopically labeled analog, demonstrating the principle of co-elution.
| Peptide Sequence | Isotopic Label | HPLC Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (minutes) |
| GVL[Val]K | Unlabeled | C18, 2.1 x 100 mm, 1.8 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-40% B over 20 min | 0.3 | 15.2 |
| GVL[Val-¹³C₅,¹⁵N]K | ¹³C₅,¹⁵N at Valine | C18, 2.1 x 100 mm, 1.8 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-40% B over 20 min | 0.3 | 15.2 |
Note: The data in this table is illustrative and based on the established principle of co-elution for ¹³C and ¹⁵N labeled peptides. Actual retention times may vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH-¹³C₅,¹⁵N
This protocol outlines the manual synthesis of a peptide incorporating the stable isotope-labeled valine.
Materials:
-
Rink Amide resin
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Val-OH-¹³C₅,¹⁵N), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by RP-HPLC.
Protocol 2: RP-HPLC Analysis of Isotope-Labeled Peptides
This protocol provides a general method for analyzing the purity and retention time of the synthesized peptide.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Synthesized unlabeled and ¹³C₅,¹⁵N-labeled peptides
Methodology:
-
Sample Preparation: Dissolve the crude or purified peptides in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the peptide solution onto the column. For co-elution analysis, inject an equal mixture of the light and heavy peptides.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the peptide elution at a wavelength of 214 nm.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the peptide. In the co-injection analysis, a single, sharp peak is expected if the labeled and unlabeled peptides co-elute.
Troubleshooting Guide
Even with the expectation of co-elution, other chromatographic issues can arise. This guide addresses common problems encountered during peptide analysis by RP-HPLC.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. | 1. Wash the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is below the pKa of the silanols (typically < pH 3 for silica-based columns). 3. Add a low concentration of an ion-pairing agent like TFA (0.1%) to both mobile phases. |
| Split Peaks | 1. Clogged column inlet frit. 2. Column void or channeling. 3. Sample solvent incompatible with the mobile phase. | 1. Reverse flush the column (disconnect from the detector first). If the problem persists, replace the frit or the column. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase. |
| Retention Time Drifting | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. | 1. Increase the column equilibration time between runs. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. |
| Unexpected Retention Time Shift between Light and Heavy Peptides | 1. Although highly unlikely for ¹³C/¹⁵N, significant differences in sample matrix between the light and heavy peptide samples if analyzed separately. 2. Presence of a deuterium (²H) label instead of or in addition to ¹³C/¹⁵N. | 1. Analyze a 1:1 mixture of the light and heavy peptides to confirm co-elution. 2. Verify the isotopic labeling of the amino acid standard. |
Visualizations
Caption: Workflow for a quantitative proteomics experiment.
Caption: Troubleshooting logic for common HPLC issues.
Validation & Comparative
A Researcher's Guide to Stable Isotope-Labeled Valine: A Comparative Analysis of Fmoc-L-Val-OH-¹³C₅,¹⁵N and Other Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and structural biology, stable isotope-labeled amino acids are indispensable tools for the precise quantification of proteins and the elucidation of their complex structures and dynamics. Among these, Fmoc-L-Val-OH-¹³C₅,¹⁵N stands out as a powerful reagent for introducing heavy isotopes into peptides and proteins. This guide provides an objective comparison of Fmoc-L-Val-OH-¹³C₅,¹⁵N with other labeled valine alternatives, supported by key performance characteristics and detailed experimental protocols.
Introduction to Stable Isotope Labeling with Valine
Valine, an essential branched-chain amino acid, is frequently utilized in stable isotope labeling studies. Its incorporation into proteins provides valuable probes for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotopic labeling strategy for valine depends on the specific experimental goals, ranging from relative and absolute protein quantification to the study of protein structure and dynamics.
Fmoc-L-Val-OH-¹³C₅,¹⁵N is a derivative of L-valine where all five carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique for generating synthetic peptides for various applications, including their use as internal standards in quantitative proteomics.[1][2]
Comparison of Labeled Valine Isotopes
The selection of a specific isotopically labeled valine involves a trade-off between the desired mass shift, the complexity of the resulting spectra, and the cost of the labeling reagent. Below is a comparative overview of Fmoc-L-Val-OH-¹³C₅,¹⁵N and other commonly used labeled valine alternatives.
Table 1: Performance Comparison of Labeled Valine Isotopes in Mass Spectrometry
| Feature | Fmoc-L-Val-OH-¹³C₅,¹⁵N | Fmoc-L-Val-OH-¹³C₅ | Fmoc-L-Val-OH-¹⁵N | Fmoc-L-Val-OH-d₈ (Deuterated) |
| Primary Application | Quantitative Proteomics (SILAC, Spiked-in Standards)[3] | Quantitative Proteomics, Metabolic Flux Analysis | Quantitative Proteomics, Protein Tracking[] | NMR Spectroscopy, some MS applications |
| Mass Shift (vs. Unlabeled) | +6 Da | +5 Da | +1 Da | +8 Da |
| Resolution in MS | Excellent separation from unlabeled peptide signals. | Very good separation. | Minimal separation, may overlap with natural isotope peaks of the unlabeled peptide. | Good separation, but potential for chromatographic shift. |
| Isotopic Purity | High purity is crucial to avoid spectral interference. | High purity is important. | High purity is important. | High purity is essential to prevent signal broadening in NMR. |
| Potential Issues | Higher cost. | Potential for metabolic conversion to other amino acids. | Minimal mass shift can complicate data analysis. | Deuterium can alter chromatographic retention time, complicating LC-MS analysis. |
Table 2: Performance Comparison of Labeled Valine Isotopes in NMR Spectroscopy
| Feature | ¹³C₅,¹⁵N-Labeled Valine | ¹³C-Labeled Valine | ¹⁵N-Labeled Valine | Deuterated Valine |
| Primary Application | 3D/4D NMR for structure determination. | Probing protein structure and dynamics. | Protein folding and stability assessment via ¹H-¹⁵N HSQC. | Reducing spectral complexity in large proteins.[5] |
| Spectral Complexity | High, provides extensive structural information. | Moderate, focuses on the carbon backbone. | Low, provides a "fingerprint" of the protein backbone. | Significantly reduced, simplifies crowded spectra. |
| Signal Resolution | Can be complex, but provides rich data. | Good for resolving carbon signals. | Excellent for resolving amide proton and nitrogen signals. | Dramatically improves resolution by reducing proton-proton relaxation. |
| Information Content | Provides through-bond and through-space correlations involving both carbon and nitrogen. | Provides information on the carbon backbone and side chains. | Provides information on the protein backbone conformation. | Simplifies spectra to focus on specific protonated sites. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of labeled amino acids. Below are protocols for key experiments involving the use of Fmoc-L-Val-OH-¹³C₅,¹⁵N and other labeled amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH-¹³C₅,¹⁵N
This protocol outlines the manual synthesis of a peptide containing a ¹³C₅,¹⁵N-labeled valine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for unlabeled amino acids):
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure in DMF.
-
Add 3-5 equivalents of DIC to the solution to pre-activate the amino acid for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N: Follow the same coupling procedure as in step 3, using Fmoc-L-Val-OH-¹³C₅,¹⁵N as the amino acid to be coupled.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass and isotopic incorporation using mass spectrometry.[6]
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes a general workflow for quantitative proteomics using SILAC.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in specific amino acids (e.g., L-arginine and L-lysine)
-
"Light" (unlabeled) amino acids
-
"Heavy" (e.g., ¹³C₆-¹⁵N₄-Arginine, ¹³C₆-¹⁵N₂-Lysine) amino acids
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Adaptation: Culture two populations of cells. One population is grown in "light" medium supplemented with natural amino acids, and the other in "heavy" medium supplemented with the heavy isotope-labeled amino acids. Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[]
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one or both cell populations.
-
Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[3]
Protocol 3: Determining Isotopic Enrichment by Mass Spectrometry
This protocol outlines a method to verify the incorporation efficiency of labeled amino acids into proteins.
Materials:
-
Labeled protein/peptide sample
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
Data analysis software
Procedure:
-
Protein Digestion: Digest a small aliquot of the labeled protein sample with a suitable protease to generate peptides.
-
LC-MS Analysis: Analyze the peptide digest using LC-MS. Acquire full scan mass spectra.
-
Data Extraction: For a peptide containing the labeled amino acid, extract the ion chromatograms for both the unlabeled ("light") and labeled ("heavy") isotopic envelopes.
-
Peak Area Integration: Integrate the peak areas for both the light and heavy forms of the peptide.
-
Calculate Incorporation Efficiency: The incorporation efficiency can be calculated as: Efficiency (%) = [Area(heavy) / (Area(heavy) + Area(light))] * 100 For accurate quantification, it is important to account for the natural isotopic abundance of the elements in the peptide. Specialized software can perform these calculations automatically.[7]
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Workflow for Solid-Phase Peptide Synthesis with Labeled Valine.
Caption: General Workflow for a SILAC Experiment.
Caption: Applications of Different Isotopic Labeling Strategies.
Conclusion
The choice of an isotopically labeled valine derivative is a critical decision in the design of experiments for quantitative proteomics and NMR-based structural biology. Fmoc-L-Val-OH-¹³C₅,¹⁵N offers the advantage of a significant mass shift, which is highly beneficial for resolving labeled and unlabeled peptides in mass spectrometry. However, the cost and potential for metabolic scrambling should be considered. Simpler labeling schemes, such as ¹³C-only or ¹⁵N-only, provide more cost-effective alternatives, albeit with some compromises in mass resolution or the breadth of information they can provide. Deuterated valine is particularly powerful for simplifying complex NMR spectra of large proteins. Ultimately, the optimal choice will depend on the specific requirements of the study, the analytical instrumentation available, and budgetary constraints. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions and obtain high-quality, reproducible data.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: Comparing Fmoc-L-Val-OH-¹³C₅,¹⁵N with Established Methodologies
For researchers, scientists, and drug development professionals navigating the complex landscape of protein quantification, this guide offers a comprehensive comparison of N-terminal labeling using Fmoc-L-Val-OH-¹³C₅,¹⁵N against established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT™) labeling, and Label-Free Quantification (LFQ). This guide provides an objective analysis of each method's principles, workflows, and performance, supported by structured data comparisons and detailed experimental protocols to inform your selection of the most suitable technique for your research needs.
Introduction to Quantitative Proteomics and the Role of Isotopic Labeling
Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. The ability to accurately measure changes in protein abundance is fundamental to these pursuits. Mass spectrometry (MS) has become the cornerstone of proteomics, and various strategies have been developed to enable precise quantification.[1]
Isotopic labeling strategies introduce a mass difference between proteins or peptides from different samples, allowing for their relative or absolute quantification in a single MS analysis.[2] This is achieved by incorporating stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into the molecules of one sample, while the other sample contains the natural, "light" isotopes.[2] Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative designed for use in chemical labeling approaches, specifically for absolute quantification by serving as an internal standard.[3][4]
This guide will delve into the specifics of using such a labeled amino acid for N-terminal labeling and compare it with other widely adopted quantitative proteomics techniques.
Comparison of Quantitative Proteomics Methodologies
The choice of a quantitative proteomics strategy depends on several factors, including the sample type, the desired level of accuracy and precision, throughput requirements, and budget. Below is a comparative overview of N-terminal labeling with a stable isotope-labeled amino acid like Fmoc-L-Val-OH-¹³C₅,¹⁵N, SILAC, TMT™, and Label-Free Quantification.
| Feature | N-Terminal Labeling (e.g., with Fmoc-L-Val-OH-¹³C₅,¹⁵N) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT™/iTRAQ (Tandem Mass Tag/Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (LFQ) |
| Principle | Chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains) with a "heavy" isotopic tag for absolute quantification using a labeled peptide standard.[2][5] | Metabolic incorporation of "heavy" amino acids into proteins during cell culture for relative quantification.[6][7] | Chemical labeling of peptides with isobaric tags that have identical mass and structure but yield different reporter ions upon fragmentation for relative quantification.[8][9][10] | Comparison of the signal intensity (peak area) or spectral counts of identical peptides across different MS runs for relative quantification.[11][12] |
| Quantification | Absolute (requires synthesized labeled peptide standards). | Relative.[6] | Relative.[8] | Relative.[12] |
| Sample Type | Applicable to any protein sample, including tissues, biofluids, and cell lysates. | Limited to metabolically active, culturable cells.[7] | Applicable to any protein sample.[8] | Applicable to any protein sample.[12] |
| Multiplexing | Typically 1:1 comparison for absolute quantification of a specific peptide. | Up to 3-plex (light, medium, heavy) in a standard experiment. | High (up to 18-plex with TMTpro™).[10] | High, limited by instrument time and data analysis complexity.[12] |
| Accuracy | High, as the internal standard is chemically identical to the analyte. | High, due to early-stage sample mixing.[6] | Good, but can be affected by co-isolation interference.[8] | Moderate, susceptible to run-to-run variation.[13] |
| Precision | High. | High. | High. | Lower, requires tight control over experimental conditions.[13] |
| Cost | High cost for synthesis of each labeled peptide standard. | Moderate to high, due to labeled amino acids and special media.[6] | High, due to the cost of the labeling reagents.[10] | Low, no labeling reagents required.[12] |
| Workflow Complexity | Moderately complex, involves chemical derivatization and careful standard spiking. | Complex, requires cell culture expertise and validation of label incorporation.[14] | Complex, involves multiple chemical labeling and cleanup steps.[8][15] | Simple sample preparation, but complex data analysis.[11][16] |
Experimental Workflows and Methodologies
To provide a practical understanding of each technique, this section outlines the experimental workflows and includes diagrams generated using the DOT language to visualize the key steps.
N-Terminal Labeling for Absolute Quantification (AQUA) using a Labeled Peptide
This approach, often referred to as AQUA (Absolute QUAntification), utilizes a synthetic, stable isotope-labeled peptide that is chemically identical to a target peptide derived from the protein of interest.[3] While a specific protocol for using Fmoc-L-Val-OH-¹³C₅,¹⁵N for N-terminal labeling of a whole proteome for relative quantification is not standard, this compound is ideally suited for the synthesis of an internal standard peptide for absolute quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approaches for Absolute Quantification of Stable-Isotope-Labeled Peptide Standards for Targeted Proteomics Based on a UV Active Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. Detailed Workflow of Label-Free Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Label-free quantification of peptides and proteins - OpenMS 3.5.0 documentation [openms.readthedocs.io]
A Comparative Guide to the Isotopic Purity Analysis of Fmoc-L-Val-OH-¹³C₅,¹⁵N
For researchers, scientists, and professionals in drug development, the isotopic purity of stable isotope-labeled compounds like Fmoc-L-Val-OH-¹³C₅,¹⁵N is a critical parameter. This labeled amino acid is extensively used in proteomics, metabolomics, and as an internal standard in quantitative mass spectrometry-based assays.[1][2][] The precise level of isotopic enrichment ensures the accuracy and reliability of experimental results. This guide provides a comparative overview of the common analytical techniques used to determine the isotopic purity of Fmoc-L-Val-OH-¹³C₅,¹⁵N, complete with experimental protocols and data presentation.
The primary analytical methods for assessing isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][] Each technique offers distinct advantages and provides complementary information regarding the level and position of isotopic labeling.
Quantitative Data Summary
The isotopic purity of commercially available Fmoc-L-Val-OH-¹³C₅,¹⁵N is typically high, as specified by the manufacturers. The following table summarizes the key specifications from different suppliers and the parameters measured by the primary analytical techniques.
| Parameter | Specification/Measurement | Analytical Technique | Source |
| ¹³C Isotopic Purity | ≥98 atom % | Mass Spectrometry, NMR Spectroscopy | |
| ¹⁵N Isotopic Purity | ≥98 atom % | Mass Spectrometry, NMR Spectroscopy | |
| Chemical Purity | ≥99% (CP) | HPLC, Acidimetry, TLC | [4] |
| Molecular Weight | 345.34 g/mol | Mass Spectrometry | [5] |
| Mass Shift | M+6 | Mass Spectrometry | [6] |
Comparison of Analytical Techniques
Mass Spectrometry and NMR Spectroscopy are the two major techniques for determining isotopic enrichment.
-
Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[1] For Fmoc-L-Val-OH-¹³C₅,¹⁵N, MS can readily distinguish the fully labeled molecule from its unlabeled counterpart and other isotopic variants. High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, provides the mass accuracy required to resolve and quantify different isotopologues.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels within the molecule.[9] For Fmoc-L-Val-OH-¹³C₅,¹⁵N, ¹³C and ¹⁵N NMR spectra would directly show the enrichment at specific atomic positions. While inherently less sensitive than MS, NMR is a powerful tool for unambiguous site-specific analysis.[10][11]
The following diagram illustrates a comparative workflow for these two techniques.
Caption: Comparative workflow for isotopic purity analysis using Mass Spectrometry and NMR Spectroscopy.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the key experiments.
Protocol 1: Isotopic Purity Analysis by High-Resolution LC-MS
Objective: To determine the isotopic enrichment of Fmoc-L-Val-OH-¹³C₅,¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N sample
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute to a final concentration of 1 µg/mL with 50:50 Solvent A:Solvent B.
-
LC Separation:
-
Inject 5 µL of the sample onto the C18 column.
-
Use a gradient elution from 10% to 90% Solvent B over 10 minutes to separate the main compound from any potential impurities.
-
Set the flow rate to 0.4 mL/min and the column temperature to 40 °C.
-
-
MS Analysis:
-
Acquire data in positive ion mode using Electrospray Ionization (ESI).
-
Set the mass range to m/z 100-500.
-
Perform a full scan analysis with high resolution (>30,000).
-
-
Data Analysis:
-
Generate an Extracted Ion Chromatogram (EIC) for the unlabeled (m/z 340.15) and the fully labeled (m/z 346.17) Fmoc-L-Val-OH.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity as: (Area of Labeled / (Area of Labeled + Area of Unlabeled)) * 100%.
-
Protocol 2: Site-Specific Isotopic Purity by NMR Spectroscopy
Objective: To confirm the position and determine the enrichment of ¹³C and ¹⁵N in Fmoc-L-Val-OH-¹³C₅,¹⁵N.
Materials:
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR spectrometer with ¹³C and ¹⁵N capabilities
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of DMSO-d₆ in an NMR tube.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Observe the chemical shifts corresponding to the five carbon atoms of the valine residue.
-
-
¹⁵N NMR Acquisition:
-
Acquire a proton-decoupled ¹⁵N NMR spectrum. A 2D ¹H-¹⁵N HSQC experiment can also be performed for higher sensitivity.
-
Observe the chemical shift for the nitrogen atom in the amino group.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the integral of the signals from the labeled nuclei to any residual signals at the natural abundance chemical shifts to determine the site-specific enrichment.
-
Logical Workflow for Isotopic Purity Verification
The overall process of verifying the isotopic purity of Fmoc-L-Val-OH-¹³C₅,¹⁵N involves a logical sequence of steps, from sample reception to final data analysis and reporting.
Caption: A logical workflow diagram for the verification of isotopic purity.
References
- 1. chempep.com [chempep.com]
- 2. ckisotopes.com [ckisotopes.com]
- 4. Fmoc-Val-OH Novabiochem 68858-20-8 [sigmaaldrich.com]
- 5. L-Valine-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Proteomics Results: A Comparative Guide to Using Fmoc-L-Val-OH-13C5,15N-Derived Standards
In the pursuit of robust and reproducible proteomics research, cross-validation of quantitative data is paramount. Stable isotope-labeled compounds serve as invaluable internal standards to enhance accuracy and precision. This guide provides a comprehensive comparison of a workflow utilizing a synthetic peptide standard derived from Fmoc-L-Val-OH-13C5,15N against other common quantitative proteomics methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking to ensure the validity of their proteomics findings.
Data Presentation: Quantitative Comparison of Proteomics Methods
The choice of a quantitative proteomics strategy significantly impacts the nature and quality of the resulting data. Below is a summary of key performance metrics for different approaches, including the use of a heavy-labeled peptide standard synthesized with this compound.
| Feature | Spike-in Heavy Peptide (e.g., from this compound) | Label-Free Quantification (LFQ) | Isobaric Tagging (TMT/iTRAQ) | Metabolic Labeling (SILAC) | Data-Independent Acquisition (DIA) |
| Principle | Post-digestion spiking of a known quantity of a synthetic, heavy isotope-labeled version of a target peptide. | Compares signal intensities of unlabeled peptides across different runs. | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but produce reporter ions of different masses in the MS2 scan. | In vivo incorporation of heavy amino acids into proteins.[1][2] | Acquires fragment ion spectra for all peptides in a selected mass range. |
| Primary Use Case | Absolute or relative quantification of specific target proteins; validation of results from discovery proteomics. | Large-scale protein profiling when metabolic labeling is not feasible. | Multiplexed relative quantification of proteins across multiple samples simultaneously. | Accurate relative quantification in cell culture experiments. | Comprehensive and reproducible quantification of a large number of proteins. |
| Throughput | Low to medium; targeted to specific peptides. | High sample throughput, but requires individual MS runs per sample. | High, allows for multiplexing (up to 18 samples with TMTpro). | Low to medium, limited by the number of metabolic labels. | High sample throughput. |
| Accuracy | High for targeted proteins, as it corrects for variability in sample processing and MS analysis. | Can be affected by run-to-run variation. | High, as samples are pooled and analyzed together, minimizing analytical variability. | Very high, as labeling is incorporated metabolically and samples are mixed early in the workflow.[1][2] | High, with good reproducibility. |
| Precision | High. | Moderate, susceptible to variations in chromatography and instrument performance. | High. | High. | High. |
| Sample Type | Applicable to virtually any sample type (cells, tissues, biofluids). | Broadly applicable. | Broadly applicable. | Primarily for cell cultures that can be metabolically labeled. | Broadly applicable. |
| Cost | Cost of synthesizing the labeled peptide. | Lower reagent cost, but higher instrument time cost. | High cost of labeling reagents. | Moderate to high cost for labeled amino acids and specialized media. | Moderate, requires specialized software for data analysis. |
Experimental Protocols
Protocol 1: Targeted Quantification using a Spike-in Heavy Peptide Standard
This protocol describes a hypothetical workflow for the validation of the abundance of a specific protein using a synthetic peptide standard created with this compound.
1. Target Peptide Selection:
-
From a prior discovery proteomics experiment (e.g., label-free or TMT), identify a peptide unique to the protein of interest that exhibits good ionization efficiency. For this example, let's assume the target peptide is VGL[V]ALR, where the valine in brackets will be the labeled residue.
2. Synthesis of the Heavy-Labeled Peptide Standard:
-
The peptide VGL(13C5,15N-Val)ALR is synthesized using solid-phase peptide synthesis. This compound is incorporated at the desired position.
-
The synthesized peptide is purified by high-performance liquid chromatography (HPLC) and its concentration is accurately determined by amino acid analysis.
3. Sample Preparation:
-
Protein is extracted from the biological samples under investigation using a suitable lysis buffer.
-
The protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).
-
A fixed amount of protein (e.g., 50 µg) from each sample is taken for digestion.
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).
-
The proteins are digested into peptides using a protease, typically trypsin.
4. Spiking the Heavy Peptide Standard:
-
A known amount of the purified heavy-labeled peptide standard is spiked into each digested sample. The amount should be comparable to the expected abundance of the endogenous peptide.
5. LC-MS/MS Analysis:
-
The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor the precursor and fragment ions of both the endogenous ("light") and the spiked-in ("heavy") peptide.
6. Data Analysis:
-
The peak areas of the light and heavy peptide fragments are extracted from the chromatograms.
-
The ratio of the peak area of the endogenous light peptide to the known amount of the spiked-in heavy peptide is calculated to determine the absolute or relative quantity of the target protein in each sample.
Protocol 2: General Bottom-Up Proteomics Workflow (for comparison)
This is a generalized protocol for discovery proteomics approaches like label-free or isobaric tagging.
1. Protein Extraction and Digestion:
-
As described in Protocol 1, steps 3a-3e.
2. Labeling (for TMT/iTRAQ):
-
If using isobaric tags, the digested peptides are labeled with the respective reagents according to the manufacturer's protocol. The labeled samples are then pooled.
3. Peptide Fractionation (Optional but Recommended):
-
To reduce sample complexity, the peptide mixture can be fractionated using techniques like high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
The peptide samples (or fractions) are analyzed by LC-MS/MS, typically in a data-dependent acquisition (DDA) mode for label-free and TMT/iTRAQ, or data-independent acquisition (DIA) mode.
5. Data Processing:
-
The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
This involves peptide identification through database searching and quantification based on ion intensities (for LFQ and DIA) or reporter ion intensities (for TMT/iTRAQ).
Mandatory Visualization
Caption: Workflow for targeted quantification using a heavy-labeled peptide standard.
Caption: Simplified mTOR signaling pathway, a common target of proteomics studies.
Caption: Logical relationship between different quantitative proteomics methods.
References
A Researcher's Guide to Fmoc-L-Val-OH-¹³C₅,¹⁵N: A Cost-Benefit Analysis for Isotopic Labeling in Proteomics and Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact experimental outcomes and project budgets. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-L-Val-OH-¹³C₅,¹⁵N, an isotopically labeled amino acid, in comparison to its unlabeled counterpart and other alternative methods in research, particularly in the fields of quantitative proteomics and solid-phase peptide synthesis (SPPS).
Executive Summary
The use of stable isotope-labeled amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, offers significant advantages in research, primarily by enabling highly accurate and precise quantification of proteins and peptides in complex biological samples. This is a cornerstone of modern quantitative proteomics, particularly in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The key benefit lies in the ability to introduce a mass shift that allows for the differentiation and relative quantification of proteins from different experimental conditions with high confidence. While the initial procurement cost of the isotopically labeled compound is substantially higher than its non-labeled version, the long-term benefits in terms of data quality, reduced experimental variability, and the potential for more robust and reproducible results can justify the investment, especially in critical applications like drug discovery and biomarker validation.
Cost Comparison: Fmoc-L-Val-OH-¹³C₅,¹⁵N vs. Fmoc-L-Val-OH
A primary consideration for any research laboratory is the cost of reagents. As expected, the synthesis of isotopically enriched compounds is a more complex and expensive process, which is reflected in the market price. Below is a comparative summary of the typical costs for Fmoc-L-Val-OH-¹³C₅,¹⁵N and its non-labeled counterpart, Fmoc-L-Val-OH, from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.
| Product | Supplier | Quantity | Estimated Price (USD) |
| Fmoc-L-Val-OH-¹³C₅,¹⁵N | Supplier A | 100 mg | $500 - $700 |
| Supplier B | 100 mg | $550 - $750 | |
| Supplier C | 250 mg | $1200 - $1500 | |
| Fmoc-L-Val-OH | Supplier A | 1 g | $30 - $50 |
| Supplier B | 5 g | $100 - $150 | |
| Supplier C | 25 g | $300 - $400 |
Note: The price per milligram for the isotopically labeled compound is significantly higher. However, the quantities required for spiking in quantitative proteomics experiments as internal standards are often in the microgram to milligram range, which may make the overall cost manageable for specific, high-value experiments.
Performance and Benefits of Isotopic Labeling
The premium cost of Fmoc-L-Val-OH-¹³C₅,¹⁵N is directly linked to the enhanced analytical capabilities it provides. The incorporation of five ¹³C atoms and one ¹⁵N atom results in a predictable mass shift, enabling its use as an internal standard for accurate quantification in mass spectrometry-based proteomics.
Key Benefits:
-
Improved Accuracy and Precision in Quantitative Proteomics: In techniques like SILAC, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotopically labeled) form of an amino acid. When the cell populations are mixed, the relative abundance of proteins can be determined by comparing the intensities of the light and heavy peptide peaks in the mass spectrum. This approach minimizes errors arising from sample preparation and instrument variability, leading to more reliable quantitative data. Studies have shown that SILAC can achieve high precision in replicate measurements.[1][2]
-
Reliable Internal Standard for Peptide Quantification: When synthesizing a specific peptide of interest, incorporating Fmoc-L-Val-OH-¹³C₅,¹⁵N allows for the creation of a heavy version of the peptide. This labeled peptide can be spiked into a biological sample at a known concentration and used as an internal standard to accurately quantify the endogenous, unlabeled peptide. This is crucial for applications such as biomarker validation and pharmacokinetic studies.
-
Tracing Metabolic Fates: The stable isotope label acts as a tracer, allowing researchers to follow the metabolic fate of valine and valine-containing peptides and proteins within a biological system.[]
Alternatives to ¹³C,¹⁵N Labeling
While ¹³C and ¹⁵N labeling is a powerful technique, other methods for quantitative proteomics exist, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification | Compares the signal intensities or spectral counts of peptides between different runs. | Lower cost, simpler sample preparation, applicable to a wider range of samples. | Prone to higher variability, requires more complex data analysis and stringent experimental control.[1][2] |
| Tandem Mass Tags (TMT) | Chemical labels that are isobaric in the parent ion scan but produce unique reporter ions upon fragmentation. | Allows for multiplexing of up to 18 samples in a single run. | Can suffer from ratio compression, higher reagent cost than label-free methods. |
| Dimethyl Labeling | Chemical labeling of primary amines with light or heavy formaldehyde. | Cost-effective, relatively simple protocol. | Limited to 2-plex or 3-plex experiments, can have lower peptide identification rates compared to SILAC. |
The choice of method depends on the specific experimental goals, budget, and available instrumentation. For studies demanding the highest accuracy and precision, stable isotope labeling with compounds like Fmoc-L-Val-OH-¹³C₅,¹⁵N remains a gold standard.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH
The following is a general protocol for the manual solid-phase synthesis of a peptide using Fmoc-amino acids. This protocol can be adapted for use with both labeled and unlabeled Fmoc-L-Val-OH.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Val-OH or Fmoc-L-Val-OH-¹³C₅,¹⁵N)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and an activating agent like OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting:
-
Incomplete Coupling: If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents. For difficult couplings (e.g., due to steric hindrance or peptide aggregation), using a different coupling reagent (e.g., HATU) or a higher temperature may be necessary.
-
Racemization: To minimize racemization, especially for cysteine residues, use coupling conditions that are acidic or neutral.
-
Aggregation: During the synthesis of long or hydrophobic peptides, the peptide chain can aggregate on the resin, leading to incomplete reactions. Using specialized resins (e.g., PEG-based resins) or incorporating pseudoproline dipeptides can help to disrupt these aggregates.
Visualizations
Experimental Workflow: Quantitative Proteomics using SILAC
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where an isotopically labeled amino acid like Fmoc-L-Val-OH-¹³C₅,¹⁵N would be utilized in its deprotected form for metabolic labeling.
Caption: A typical workflow for a quantitative proteomics experiment using SILAC.
Logical Relationship: Cost-Benefit Analysis
The decision to use Fmoc-L-Val-OH-¹³C₅,¹⁵N involves a trade-off between cost and the quality of the resulting data. The following decision tree illustrates the logical considerations.
Caption: A decision tree illustrating the cost-benefit analysis of using labeled vs. unlabeled Fmoc-L-Val-OH.
Conclusion
References
A Guide to Inter-laboratory Reproducibility of Quantification Using Fmoc-L-Val-OH-¹³C₅,¹⁵N
For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible quantitative data across different laboratories is paramount for the validation of analytical methods and the reliable interpretation of results. Stable isotope-labeled (SIL) internal standards are the cornerstone of achieving high accuracy and precision in mass spectrometry-based quantification. This guide provides an objective comparison of the expected performance of Fmoc-L-Val-OH-¹³C₅,¹⁵N as an internal standard, supported by experimental data from inter-laboratory studies on amino acid analysis.
Fmoc-L-Val-OH-¹³C₅,¹⁵N is a heavy-labeled analog of the Fmoc-protected amino acid valine, incorporating five ¹³C atoms and one ¹⁵N atom.[1][2][3] This mass shift allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This near-identical behavior is crucial for correcting for variability during sample preparation, chromatography, and ionization, which is a major advantage of using SIL internal standards.[4][5]
Comparison with Alternative Internal Standards
The primary alternatives to using a ¹³C and ¹⁵N-labeled internal standard like Fmoc-L-Val-OH-¹³C₅,¹⁵N are deuterium-labeled standards or structural analogs.
| Feature | Fmoc-L-Val-OH-¹³C₅,¹⁵N (¹³C, ¹⁵N Labeled) | Deuterium (B1214612) (²H) Labeled Standards | Structural Analogs |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring co-elution and similar ionization.[5] | Can exhibit slight differences in retention time and ionization efficiency due to the isotope effect. | Different chemical structure, leading to potential differences in extraction recovery, chromatographic retention, and ionization response. |
| Correction for Variability | Excellent correction for matrix effects, sample loss, and ionization suppression. | Good correction, but potential for isotopic fractionation can introduce bias. | Less reliable correction as it may not fully mimic the analyte's behavior. |
| Risk of Interference | Low risk of isobaric interference from naturally occurring isotopes. | Potential for back-exchange of deuterium atoms can affect accuracy. | May have endogenous counterparts or other interfering compounds in the sample. |
| Cost | Generally higher due to more complex synthesis. | Often more readily available and less expensive. | Can be less expensive, but development and validation can be time-consuming. |
Inter-laboratory Reproducibility Data
A 2010 inter-laboratory proficiency study on amino acid racemization, which involves quantitative analysis of amino acids, revealed that even with standardized materials, the inter-laboratory variability can be substantial. While individual labs demonstrated excellent precision with coefficients of variation (CVs) under 1%, the overall agreement between laboratories was much lower, with uncertainties in the range of ±24–41% depending on the specific amino acid.[6]
More recent international ring trials for targeted metabolomics platforms, which include the quantification of amino acids, have shown improved inter-laboratory performance, especially when standardized kits and protocols are used. For amino acids and biogenic amines quantified by LC-MS, one such study demonstrated that a high percentage of analytes could be reliably detected across all participating laboratories.[7]
The following table summarizes typical intra- and inter-laboratory reproducibility data for amino acid quantification using LC-MS/MS with stable isotope-labeled internal standards, based on values reported in method validation studies.
| Parameter | Typical Performance (%CV) | Key Considerations |
| Intra-day Precision (Repeatability) | < 5% | Reflects the consistency of the method within a single laboratory on the same day. |
| Inter-day Precision (Intermediate Precision) | < 10% | Assesses the consistency of the method within a single laboratory over multiple days. |
| Inter-laboratory Reproducibility | 15 - 40% | Represents the agreement of results for the same sample analyzed in different laboratories. This is influenced by differences in instrumentation, calibration, and local procedures.[6] |
It is important to note that inter-laboratory CVs can be significantly improved through rigorous standardization of protocols, use of certified reference materials, and participation in proficiency testing schemes.
Experimental Protocols
The following provides a detailed, representative methodology for the quantification of an amino acid (e.g., Valine) in a biological matrix using Fmoc-L-Val-OH-¹³C₅,¹⁵N as an internal standard.
Sample Preparation and Derivatization
-
Protein Precipitation: To 50 µL of plasma or serum sample, add 150 µL of ice-cold methanol (B129727) containing a known concentration of Fmoc-L-Val-OH-¹³C₅,¹⁵N.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (if not already Fmoc-protected):
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of borate (B1201080) buffer (pH 9.0).
-
Add 50 µL of a 5 mM solution of Fmoc-Cl in acetonitrile.
-
Vortex and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 20 µL of 1% formic acid.
-
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte of interest from other matrix components. For example, starting at 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Unlabeled Valine-Fmoc: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N: Precursor ion (Q1) m/z+6 -> Product ion (Q3) m/z (corresponding shifted transitions).
-
Quantification
Quantification is based on the ratio of the peak area of the endogenous (light) analyte to the peak area of the stable isotope-labeled (heavy) internal standard. A calibration curve is constructed using standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Visualizations
Caption: Workflow for amino acid quantification using a stable isotope-labeled internal standard.
Caption: Role of the internal standard in correcting for analytical variability.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
A Head-to-Head Comparison of Fmoc and Boc Strategies for Synthesizing Labeled Peptides
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success, particularly for modified peptides such as those containing labels. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform your selection process.
Solid-phase peptide synthesis, a revolutionary technique, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.[1]
Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.
-
Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[][3] Side-chain protecting groups are generally benzyl-based and are removed, along with cleavage of the peptide from the resin, using a strong acid like hydrofluoric acid (HF).[][3]
-
Fmoc Strategy: The more modern Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed using a secondary amine, most commonly piperidine (B6355638).[][4] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a milder acid, such as TFA.[]
At a Glance: Key Differences Between Fmoc and Boc Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Reagent | 20-40% Piperidine in DMF | 50% Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Recommended for | Acid-sensitive peptides, labeled or modified peptides | Difficult sequences prone to aggregation, base-sensitive peptides |
| Safety | Avoids the use of highly corrosive HF | Requires specialized equipment for handling HF |
Performance in Labeled Peptide Synthesis: A Comparative Analysis
While both methods can produce high-quality labeled peptides, their performance can vary depending on the specific label, peptide sequence, length, and complexity. The Fmoc strategy is often preferred for synthesizing labeled and modified peptides due to its milder reaction conditions and orthogonal protection scheme.[][3]
A study on the synthesis of a biotin-labeled peptide, where various laboratories participated using different strategies, found that while an Fmoc-based approach using Fmoc-Lys(Dde)-OH generally provided the highest yields, other methods, including Boc chemistry, also produced a high percentage of the correct product.[5] This suggests that both strategies are viable, but the choice may depend on the specific labeling approach and laboratory preference.[5]
For fluorescently labeled peptides, the choice of coupling reagents within a given strategy can be critical. For instance, in an Fmoc-based synthesis of a 6-carboxyfluorescein (B556484) (FAM)-labeled peptide, standard coupling agents like HBTU and HATU resulted in very poor yields (~3%).[6] However, by switching to a pentafluorophenyl (PFP) active ester of the FAM dye, the yield was dramatically improved to 44%.[6] This highlights the importance of optimizing reaction conditions, particularly the activation and coupling of the label itself.
Quantitative Data on Labeled Peptide Synthesis
| Strategy | Label | Peptide Sequence | Coupling Agent for Label | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu | Biotin (B1667282) | H-His-Ala-Phe-Gly-Gly-Glu-Ala-Lys(biotin)-NH2 | HBTU/HOBt/DIEA | Generally highest yields among various strategies | High percentage of correct product | [5] |
| Boc/Bzl | Biotin | H-His-Ala-Phe-Gly-Gly-Glu-Ala-Lys(biotin)-NH2 | Not specified | High percentage of correct product | High percentage of correct product | [5] |
| Fmoc/tBu | 6-Carboxyfluorescein (FAM) | ATCUN-like peptide | HBTU/HATU | ~3% | Not specified | [6] |
| Fmoc/tBu | 6-Carboxyfluorescein (FAM) | ATCUN-like peptide | PyBOP | 10% | Not specified | [6] |
| Fmoc/tBu | 6-Carboxyfluorescein (FAM) | ATCUN-like peptide | PFP active ester | 44% | Not specified | [6] |
Experimental Protocols for Labeled Peptide Synthesis
The following are generalized protocols for the key steps in both Fmoc and Boc solid-phase synthesis of a peptide labeled on a lysine (B10760008) side chain.
Fmoc-Based Synthesis of a Biotinylated Peptide
This protocol utilizes an orthogonal Dde protecting group on the lysine side chain, allowing for specific labeling on the resin after peptide assembly.
1. Resin Preparation and Peptide Assembly:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Synthesize the peptide sequence using standard Fmoc-SPPS cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an activating agent such as HBTU/HOBt/DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
-
Incorporate Fmoc-Lys(Dde)-OH at the desired labeling position.
2. On-Resin Labeling:
-
After completing the peptide sequence, wash the resin with DMF.
-
Selectively remove the Dde group by treating the resin with 2% hydrazine (B178648) in DMF.[7]
-
Wash the resin thoroughly with DMF.
-
Dissolve biotin (10-fold molar excess) and an activating agent (e.g., HBTU/HOBt/DIEA) in a DMF/DMSO mixture.[7]
-
Add the activated biotin solution to the resin and allow it to react.[7]
-
Wash the resin with DMF/DMSO, followed by DCM and methanol.
3. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.[4]
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
Boc-Based Synthesis of a Biotinylated Peptide
This protocol involves using a pre-labeled amino acid, Boc-Lys(Biotin)-OH, during the synthesis.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell MBHA resin in dichloromethane (B109758) (DCM).
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture.
2. Peptide Assembly Cycle:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with a base such as 10% DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using an activating agent (e.g., HBTU/DIEA) in DMF. Incorporate Boc-Lys(Biotin)-OH at the desired position.
-
Washing: Wash the resin with DMF and DCM.
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin.
-
Perform HF cleavage using a specialized apparatus. Add scavengers (e.g., anisole) and treat with anhydrous HF at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the peptide in cold diethyl ether, wash, and dry.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies for synthesizing a labeled peptide.
Caption: Workflow for Fmoc-based synthesis of a labeled peptide using an orthogonal side-chain protecting group.
Caption: Workflow for Boc-based synthesis of a labeled peptide using a pre-labeled amino acid derivative.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc strategies for synthesizing labeled peptides is not always straightforward and depends on several factors.
-
The Fmoc strategy is generally the method of choice for peptides containing acid-sensitive residues and for those requiring complex modifications or labeling.[][3] Its mild deprotection conditions and the availability of various orthogonal side-chain protecting groups offer greater flexibility for on-resin manipulations.[] The avoidance of hazardous HF is also a significant advantage in terms of safety and scalability.[3]
-
The Boc strategy , while older, remains a robust and effective method, particularly for synthesizing long or aggregation-prone peptide sequences.[3][8] The acidic deprotection step protonates the N-terminus, which can help to reduce aggregation and improve coupling efficiency in "difficult" sequences.[1]
For the synthesis of labeled peptides, the Fmoc strategy's compatibility with a wide range of labels and its orthogonal nature often make it the more versatile and preferred approach. However, for specific challenging sequences or when established protocols are in place, the Boc strategy remains a valuable tool in the peptide chemist's arsenal. Ultimately, the optimal choice will depend on a careful evaluation of the target peptide's properties, the nature of the label, and the available laboratory resources.
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
Assessing the Metabolic Stability of Peptides Labeled with Fmoc-L-Val-OH-¹³C₅,¹⁵N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery and development, achieving metabolic stability is a critical hurdle. Peptides are notoriously susceptible to degradation by endogenous proteases, leading to short in vivo half-lives and diminished therapeutic efficacy. To address this, various strategies are employed to enhance peptide stability. A fundamental aspect of developing stable peptide therapeutics is the ability to accurately monitor their metabolic fate. The use of stable isotope-labeled (SIL) amino acids, such as Fmoc-L-Val-OH-¹³C₅,¹⁵N, during peptide synthesis provides a powerful analytical tool for these assessments. This guide offers an objective comparison of the metabolic stability of peptides incorporating this SIL amino acid against common stability-enhancing modifications, supported by experimental data and detailed protocols.
Stable isotope labeling, where one or more atoms are replaced with their non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N), creates a peptide that is chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry (MS). This allows for precise tracking and quantification of the parent peptide and its metabolites in complex biological matrices, serving as an ideal internal standard in metabolic stability assays.
Comparative Analysis of Metabolic Stability
The metabolic stability of a peptide is typically evaluated by its half-life (t½) in various biological matrices, such as plasma, serum, or liver microsomes. A longer half-life indicates greater stability. Below is a comparative summary of the metabolic stability of an unlabeled peptide, a stable isotope-labeled peptide, and peptides with common stability-enhancing modifications.
Table 1: In Vitro Metabolic Half-Life of a Model Peptide with Different Modifications
| Peptide Modification | In Vitro System | Half-Life (t½) | Data Source |
| Unlabeled (Native) | Rat Plasma | 14.3 minutes | [1] |
| Stable Isotope Labeled (¹³C,¹⁵N) | Human Blood Plasma | No significant difference from unlabeled | [2] |
| D-Valine Substitution | Protease Solution | > 4 hours (15% remaining at 24h vs. 100% degraded at 4h for L-peptide) | [3] |
| Cyclization (Backbone) | Rat Plasma | 59.8 minutes | [1] |
| Lipidation (Acylation) | In vivo (subcutaneous injection) | ~13 hours (for Liraglutide vs. native GLP-1) | [4] |
Note: The data presented is compiled from different studies on various peptides and is for illustrative comparison. Direct head-to-head comparison of all modifications on a single peptide sequence would provide the most accurate relative stabilities.
Performance Comparison
Stable Isotope Labeling (e.g., with Fmoc-L-Val-OH-¹³C₅,¹⁵N):
-
Primary Role: Serves as an analytical tool rather than a stability-enhancing modification. It allows for highly accurate quantification in metabolic studies without altering the peptide's intrinsic chemical properties.
-
Impact on Stability: Does not inherently increase metabolic stability. The degradation rate of a ¹³C,¹⁵N-labeled peptide is expected to be identical to its unlabeled counterpart. This makes it the perfect control and tracer for stability assays.
Alternative Stability-Enhancing Strategies:
-
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can dramatically increase proteolytic resistance.[3][5] Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This is a highly effective strategy for localized stability enhancement.
-
Cyclization: Constraining the peptide's structure through head-to-tail, side-chain-to-side-chain, or backbone cyclization can significantly improve stability.[1][6] A cyclic structure can sterically hinder the approach of proteases and reduce the flexibility of the peptide backbone, making it a poorer substrate for enzymatic degradation.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the peptide. This steric shielding can protect against enzymatic degradation and also reduces renal clearance, thereby extending the plasma half-life.
-
Lipidation/Acylation: Attaching a lipid chain to the peptide can promote binding to serum albumin, a long-lived plasma protein.[4] This binding sequesters the peptide from degradation and clearance, significantly prolonging its circulation time.
Experimental Protocols
To assess and compare the metabolic stability of a peptide synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N against its native form and other modified versions, a standardized in vitro metabolic stability assay is essential.
Protocol: In Vitro Peptide Stability Assay in Plasma
1. Objective: To determine the half-life (t½) of a test peptide in plasma.
2. Materials:
-
Test peptides:
-
Peptide A: Unlabeled
-
Peptide B: Labeled with Fmoc-L-Val-OH-¹³C₅,¹⁵N
-
Peptide C: D-Valine substitution
-
Peptide D: Cyclized version
-
-
Control Peptide (known stable peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or rat plasma (heparinized)
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) (Quenching Solution)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare stock solutions of all test and control peptides (e.g., 1 mg/mL in a suitable solvent like DMSO or water).
-
Prepare a working solution of each peptide by diluting the stock solution in PBS to a final concentration of 100 µM.
-
-
Incubation:
-
In separate microcentrifuge tubes, add 495 µL of plasma.
-
Pre-warm the plasma-containing tubes at 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the 100 µM peptide working solution to each corresponding plasma tube (final peptide concentration: 1 µM).
-
Incubate the tubes at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take a 50 µL aliquot from each incubation tube.
-
Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold Quenching Solution (ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC vial plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining parent peptide at each time point.
-
For the unlabeled and modified peptides (A, C, D), the ¹³C,¹⁵N-labeled peptide (B) can be spiked into each sample post-quenching as an internal standard to normalize for sample processing variability and matrix effects.
-
-
Data Analysis:
-
Plot the percentage of remaining parent peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model: ln(C) = ln(C₀) - kt, where t½ = 0.693/k.
-
Visualizing the Workflow and Concepts
Experimental Workflow for Comparative Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Conceptual Comparison of Peptide Stability Strategies
Caption: How different modifications protect a peptide from protease degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Application of Fmoc-L-Val-OH-¹³C₅,¹⁵N in Quantitative Proteomics and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies utilizing Fmoc-L-Val-OH-¹³C₅,¹⁵N for stable isotope labeling in proteomics and peptide synthesis. It is designed to assist researchers in selecting the most appropriate techniques for their experimental needs by objectively comparing its application with alternative methods and providing a framework of supporting experimental principles.
Introduction to Fmoc-L-Val-OH-¹³C₅,¹⁵N
Fmoc-L-Val-OH-¹³C₅,¹⁵N is a stable isotope-labeled amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). The incorporation of five ¹³C atoms and one ¹⁵N atom provides a distinct mass shift (M+6) in the resulting peptide, making it a valuable tool for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering the chemical properties of the valine residue. Its primary applications include serving as an internal standard for precise protein quantification, aiding in biomolecular NMR studies, and as a tracer in metabolic flux analysis.[1][2][][4]
Comparison of Quantitative Proteomics Strategies
The use of peptides synthesized with Fmoc-L-Val-OH-¹³C₅,¹⁵N is a "bottom-up" or targeted proteomics strategy. This approach offers high precision and accuracy for the quantification of specific pre-selected proteins. However, it is one of several methods available for quantitative proteomics, each with distinct advantages and limitations. The main alternatives include metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical isobaric tagging (iTRAQ/TMT).
While direct head-to-head experimental data comparing the performance of synthetic peptides using Fmoc-L-Val-OH-¹³C₅,¹⁵N against global labeling methods are not abundant in the literature, a comparison of their principles and performance characteristics provides a basis for informed experimental design.[1]
Table 1: Comparison of Quantitative Proteomics Methodologies
| Parameter | Synthetic Labeled Peptides (e.g., using Fmoc-L-Val-OH-¹³C₅,¹⁵N) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Post-protein digestion, a known quantity of a heavy isotope-labeled synthetic peptide, identical to a target peptide, is spiked into the sample as an internal standard.[1] | In vivo metabolic incorporation of "heavy" amino acids into all proteins.[4] | Post-digestion chemical labeling of the N-termini and lysine (B10760008) side chains of all peptides with isobaric tags. |
| Coverage | Targeted: Quantifies a pre-selected set of proteins. | Global: Provides relative quantification for a large portion of the proteome.[1] | Global: Provides relative quantification for a large portion of the proteome.[1] |
| Accuracy | High, as the labeled peptide serves as a direct internal standard, correcting for variations in sample preparation and MS analysis. | Considered highly accurate as samples are mixed at the cellular level, minimizing downstream quantitative errors.[2] | Generally good, but can be affected by co-isolation of interfering ions, leading to ratio compression.[2] |
| Multiplexing | Limited by the number of synthetic peptides used. | Typically limited to 2-plex or 3-plex experiments.[2] | High (up to 18-plex with TMTpro). |
| Applicability | Applicable to virtually any sample type, including tissues and clinical samples. | Primarily for cell cultures that can be metabolically labeled.[1] | Applicable to a wide range of sample types. |
| Cost | Can be costly for quantifying a large number of proteins due to the synthesis of multiple labeled peptides.[1] | Can be expensive, especially for labeling small mammals.[1] | Reagent costs can be significant, particularly for higher-plex experiments.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH-¹³C₅,¹⁵N
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for the site-specific incorporation of Fmoc-L-Val-OH-¹³C₅,¹⁵N into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin
-
Unlabeled Fmoc-protected amino acids
-
Fmoc-L-Val-OH-¹³C₅,¹⁵N
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt with DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Anhydrous diethyl ether
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Unlabeled):
-
Activate the unlabeled Fmoc-amino acid (3-4 equivalents) with a coupling reagent like HBTU/HOBt or HATU/HOAt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Fmoc-L-Val-OH-¹³C₅,¹⁵N):
-
For the incorporation of the labeled valine, dissolve Fmoc-L-Val-OH-¹³C₅,¹⁵N (1.5-2 equivalents) with a potent coupling reagent like HATU (1.5 equivalents) and DIPEA (3 equivalents) in DMF.
-
Add the activated labeled amino acid solution to the resin and allow it to couple for 2-4 hours to ensure high efficiency.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled position) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating it with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the purity and identity of the final labeled peptide using analytical HPLC and mass spectrometry (ESI-MS or MALDI-TOF) to verify the correct molecular weight, which will reflect the +6 Da mass shift from the ¹³C₅ and ¹⁵N isotopes.
Visualizing Workflows and Pathways
Quantitative Proteomics Workflow using a Labeled Synthetic Peptide
Caption: Workflow for targeted protein quantification using a labeled synthetic peptide.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N, a stable isotope-labeled amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is crucial for laboratory safety and environmental compliance.
Core Principle: The fundamental principle for disposing of Fmoc-L-Val-OH-¹³C₅,¹⁵N is to treat it as a hazardous chemical waste.[1] This approach ensures the highest level of safety and regulatory adherence. It is important to note that because this compound is labeled with stable isotopes (¹³C and ¹⁵N), it is not radioactive, and therefore does not require special handling procedures for radioactive waste.[2]
Personal Protective Equipment (PPE)
Before handling Fmoc-L-Val-OH-¹³C₅,¹⁵N for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.[1][3] |
Step-by-Step Disposal Procedures
The disposal process can be broken down into three main categories: unused or expired solid compounds, contaminated labware, and liquid waste from experimental procedures.
Solid waste must be disposed of as hazardous chemical waste.
-
Step 1: Containerization: Place the solid Fmoc-L-Val-OH-¹³C₅,¹⁵N in its original container or a clearly labeled, sealable, and chemically compatible container.[1] The container must be in good condition and free of leaks.[1]
-
Step 2: Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "Fmoc-L-Val-OH-¹³C₅,¹⁵N".
-
Step 3: Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1]
-
Step 4: Institutional Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Items such as gloves, weighing paper, and pipette tips that have come into contact with Fmoc-L-Val-OH-¹³C₅,¹⁵N are considered contaminated solid waste.
-
Step 1: Segregation: Collect all contaminated solid waste in a designated, leak-proof container, such as a labeled bag or bin.
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (Fmoc-L-Val-OH-¹³C₅,¹⁵N).
-
Step 3: Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[1]
Liquid waste is often generated during the use of Fmoc-L-Val-OH-¹³C₅,¹⁵N in processes like solid-phase peptide synthesis, particularly during the Fmoc deprotection step, which commonly uses a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF).[4][5]
-
Step 1: Collection: Collect all liquid waste, including used solvents and reaction mixtures, in a sealable, chemically compatible container. Do not mix incompatible waste streams.
-
Step 2: Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[1]
-
Step 3: Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Fmoc-L-Val-OH-¹³C₅,¹⁵N and associated waste.
Caption: Disposal workflow for Fmoc-L-Val-OH-¹³C₅,¹⁵N.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
